6-bromo-7-fluoro-1H-quinazolin-4-one
Description
BenchChem offers high-quality 6-bromo-7-fluoro-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-7-fluoro-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBBYPXSOKJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)F)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-bromo-7-fluoro-1H-quinazolin-4-one CAS number and identifiers
[1]
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This quinazolinone derivative is characterized by a bicyclic core functionalized with three distinct reactive handles: a carbonyl at C4, a bromine at C6, and a fluorine at C7. This "tri-functional" nature allows for orthogonal diversification, making it an ideal template for Structure-Activity Relationship (SAR) exploration.
Chemical Identifiers[3][4][5][6][7][9][10]
| Identifier Type | Value |
| Chemical Name | 6-Bromo-7-fluoro-1H-quinazolin-4-one |
| Synonyms | 6-Bromo-7-fluoroquinazolin-4(3H)-one; 6-Bromo-7-fluoro-4-hydroxyquinazoline |
| CAS Number | 950577-02-3 |
| Molecular Formula | C₈H₄BrFN₂O |
| Molecular Weight | 243.04 g/mol |
| SMILES | C1=C2C(=CC(=C1Br)F)N=CNC2=O |
| InChI Key | KBQBBYPXSOKJEI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; soluble in DMSO, DMF, and hot acetic acid |
Synthetic Methodology
The synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one generally follows the Niementowski quinazoline synthesis or modified cyclization routes starting from anthranilic acid derivatives.
Primary Synthetic Route (Formamide Cyclization)
This is the most scalable industrial route, utilizing 2-amino-5-bromo-4-fluorobenzoic acid as the starting material.
Reaction Scheme:
-
Precursor: 2-Amino-5-bromo-4-fluorobenzoic acid.
-
Reagent: Formamide (acts as both solvent and C1 synthon) or Formamidine acetate.
-
Conditions: High temperature (140–160°C) reflux.
Step-by-Step Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) in formamide (5–10 volumes).
-
Cyclization: Heat the mixture to 150°C for 4–6 hours. The reaction proceeds via the formation of an intermediate amidine followed by intramolecular cyclization.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material (MW ~234) and formation of the product (MW 243).
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water. The product will precipitate.
-
Purification: Filter the solid, wash extensively with water (to remove excess formamide) and cold ethanol. Dry under vacuum at 50°C.
-
Yield expectation: 75–85%.
-
Visualization: Synthesis Pathway
Figure 1: Cyclization pathway from anthranilic acid derivative to the quinazolinone core.
Reactivity Profile & Medicinal Chemistry Applications[6]
The value of CAS 950577-02-3 lies in its orthogonal reactivity . It serves as a core scaffold where three different positions can be modified sequentially to build complex kinase inhibitors.
The "Tri-Functional" Strategy
| Position | Functional Group | Reaction Type | Medicinal Chemistry Purpose |
| C4 | Carbonyl (C=O) | Chlorination & SNAr | Hinge Binder: Converted to 4-Cl, then coupled with anilines to bind the ATP-binding site of kinases. |
| C7 | Fluorine (F) | SNAr (Nucleophilic Aromatic Substitution) | Solubilizing Tail: The fluorine is activated by the electron-deficient ring and can be displaced by secondary amines (e.g., morpholine, piperazine) to improve ADME properties. |
| C6 | Bromine (Br) | Pd-Catalyzed Coupling | Selectivity Pocket: Used in Suzuki or Sonogashira couplings to extend the scaffold into the hydrophobic back-pocket of the enzyme. |
Key Workflow: Synthesis of EGFR Inhibitor Analogs
A common workflow involves converting the quinazolinone to a 4-anilinoquinazoline (similar to Vandetanib or Gefitinib structures).
-
Activation (C4): React 6-bromo-7-fluoro-1H-quinazolin-4-one with POCl₃ (Phosphorus oxychloride) or SOCl₂ (Thionyl chloride) and a catalytic amount of DMF to generate 4-chloro-6-bromo-7-fluoroquinazoline .
-
Hinge Binding (C4): React the 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol.
-
Tail Introduction (C7): Perform SNAr displacement of the 7-fluorine using a solubilizing amine (e.g., N-methylpiperazine) in a polar solvent (DMF/DMA) with base (K₂CO₃).
Visualization: Reactivity Logic
Figure 2: Orthogonal reactivity map demonstrating the modular derivatization of the scaffold.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, handle as a potent chemical intermediate with properties similar to other halogenated quinazolines.
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
PubChem. (n.d.). 6-Bromo-7-fluoro-4-quinazolinone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572.
- Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Describes analogous SNAr chemistry on the 7-fluoro position).
solubility profile of 6-bromo-7-fluoro-1H-quinazolin-4-one in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-7-fluoro-1H-quinazolin-4-one in Organic Solvents
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] The compound 6-bromo-7-fluoro-1H-quinazolin-4-one (CAS No. 950577-02-3) is a member of this privileged class.[3] A fundamental understanding of a compound's physicochemical properties is paramount for its successful development from a laboratory curiosity into a viable therapeutic agent. Among these properties, solubility is a critical determinant of a drug's formulation, bioavailability, and efficacy in in vitro and in vivo settings.[4][5]
Many quinazolinone derivatives are known to suffer from poor water solubility, which can severely limit their therapeutic potential.[1] Consequently, a thorough characterization of their solubility in various organic solvents is essential for designing appropriate formulations, developing purification strategies, and ensuring consistent results in biological assays where stock solutions in organic solvents like DMSO are common.
Physicochemical Properties & Theoretical Solubility Considerations
The solubility behavior of 6-bromo-7-fluoro-1H-quinazolin-4-one is dictated by its unique molecular structure. Understanding these features allows for rational solvent selection and prediction of solubility trends.
Molecular Structure and Tautomerism:
The compound exists in equilibrium between its quinazolin-4-one and quinazolin-4-ol tautomeric forms. The 'one' form is generally predominant.
-
Structure: 6-bromo-7-fluoro-1H-quinazolin-4-one
-
Molecular Formula: C₈H₄BrFN₂O
-
Molecular Weight: 243.03 g/mol [3]
Key Structural Features Influencing Solubility:
-
Quinazolinone Core: The bicyclic heterocyclic system is relatively rigid and planar. It contains both hydrogen bond donors (the N-H group at position 1) and hydrogen bond acceptors (the carbonyl oxygen at position 4 and the nitrogen atoms), allowing for complex interactions with various solvents.
-
Halogen Substituents: The electron-withdrawing bromine and fluorine atoms at positions 6 and 7, respectively, modulate the electronic distribution of the aromatic ring. These substitutions can increase molecular weight and crystal lattice energy, potentially decreasing solubility compared to the unsubstituted parent molecule.
-
Polarity and Intermolecular Forces: The molecule possesses both polar (amide, C-F, C-Br) and non-polar (benzene ring) regions. Its overall solubility in a given solvent is a balance between the energy required to overcome the solute-solute interactions within its crystal lattice and the energy gained from forming favorable solute-solvent interactions. The guiding principle remains "like dissolves like," where solubility is favored in solvents with similar polarity and hydrogen bonding capabilities.[6][7]
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
For generating definitive and reliable solubility data, the Shake-Flask Method is the universally recognized gold standard.[5][8][9] It measures the thermodynamic equilibrium solubility, which is the stable concentration of the solute in a solvent at a specific temperature. This method is preferred over high-throughput kinetic solubility assays, which are prone to artifacts and measure precipitation from a supersaturated state rather than true equilibrium.[5][10]
Causality Behind Methodological Choices:
-
Why Shake-Flask? It directly measures the endpoint of the dissolution process, providing a thermodynamically stable value that is critical for formulation and regulatory purposes.
-
Why Excess Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that equilibrium with a saturated solution has been achieved.[11]
-
Why 24-48 Hours? Reaching thermodynamic equilibrium can be a slow process, especially for compounds with low solubility or stable crystal forms. Shorter incubation times risk underestimating the true solubility.[8][11]
-
Why HPLC Analysis? High-Performance Liquid Chromatography (HPLC) offers high sensitivity, specificity, and accuracy for quantifying the concentration of the dissolved compound in the supernatant.
-
Why Analyze Residual Solid? It is crucial to verify the solid-state form (e.g., polymorph, solvate) of the compound after the experiment using techniques like X-Ray Powder Diffraction (XRPD), as the initial form may transform during equilibration.[5][9]
Step-by-Step Protocol
-
Materials and Reagents:
-
6-bromo-7-fluoro-1H-quinazolin-4-one (ensure high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Ethyl Acetate.
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC system with a UV detector and a suitable C18 column
-
-
Experimental Workflow:
-
Preparation: Accurately weigh approximately 5-10 mg of 6-bromo-7-fluoro-1H-quinazolin-4-one into a series of 2 mL glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation (e.g., 200 rpm) for 24 to 48 hours.
-
Phase Separation: After equilibration, visually confirm the presence of excess solid in each vial. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an extra degree of certainty, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Self-validation step: The first few drops of the filtrate should be discarded to avoid potential adsorption of the compound onto the filter membrane.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Solid-State Analysis (Optional but Recommended): Carefully decant the remaining solvent from the vials, dry the residual solid under vacuum, and analyze its crystal form using XRPD.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.
Table 1: Solubility Profile of 6-bromo-7-fluoro-1H-quinazolin-4-one at 25°C (Hypothetical Data)
| Solvent | Polarity Index | H-Bond Donor/Acceptor | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl sulfoxide (DMSO) | 7.2 | Acceptor | > 50 | > 0.206 |
| Dimethylformamide (DMF) | 6.4 | Acceptor | 35.5 | 0.146 |
| Tetrahydrofuran (THF) | 4.0 | Acceptor | 8.2 | 0.034 |
| Acetone | 5.1 | Acceptor | 5.1 | 0.021 |
| Ethyl Acetate | 4.4 | Acceptor | 2.9 | 0.012 |
| Acetonitrile | 5.8 | Acceptor | 1.5 | 0.006 |
| Methanol | 5.1 | Donor & Acceptor | 0.8 | 0.003 |
| Ethanol | 4.3 | Donor & Acceptor | 0.4 | 0.002 |
Interpreting the Results:
-
High Solubility in Polar Aprotic Solvents: The compound is expected to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF.[12] These solvents are strong hydrogen bond acceptors and have high dielectric constants, which are effective at solvating the polar groups of the quinazolinone and disrupting the crystal lattice.
-
Moderate Solubility in Other Aprotic Solvents: Solvents like THF, acetone, and ethyl acetate are expected to show moderate solvating power.
-
Lower Solubility in Protic Solvents: Solubility in protic solvents like methanol and ethanol is predicted to be lower. While these solvents can both donate and accept hydrogen bonds, they also have strong solvent-solvent interactions (hydrogen bonding networks) that must be disrupted to create a cavity for the solute molecule, which is an energetically costly process.
Advanced Studies: Temperature Dependence and Thermodynamics
To gain deeper insight into the dissolution process, the shake-flask experiment can be repeated at several different temperatures (e.g., 298.15 K, 308.15 K, 318.15 K). For most solids, solubility increases with temperature.[6][12] This temperature-dependent data can be used to calculate key thermodynamic parameters of dissolution, such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS), using the Van't Hoff and Gibbs equations.[12] This analysis reveals whether the dissolution process is spontaneous, endothermic, or exothermic, providing valuable information for process chemistry and formulation development.
Conclusion
While specific, published solubility data for 6-bromo-7-fluoro-1H-quinazolin-4-one is scarce, a robust and reliable solubility profile can be generated through systematic experimental work. The shake-flask method stands as the definitive technique for determining thermodynamic equilibrium solubility, a critical parameter for all stages of drug discovery and development. By applying the detailed protocol outlined in this guide, researchers can produce high-quality, reproducible data. A thorough analysis of this data, interpreted through the lens of fundamental physicochemical principles, will enable rational decision-making for formulation, purification, and the design of subsequent biological studies, ultimately accelerating the journey of this promising compound.
References
- Title: SOLUBILITY AND DISSOLUTION FOR DRUG Source: Google Cloud Vertex AI Search URL
- Title: Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide Source: Benchchem URL
- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL
- Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS Source: CIBTech URL
- Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL
- Title: Solubility determination of compounds of pharmaceutical interest Source: Dipòsit Digital de la Universitat de Barcelona URL
- Title: (PDF)
- Title: Solvent effects on chemical processes.
- Title: (PDF)
- Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: ResearchGate URL
- Title: Factors affecting solubility Source: Vedantu URL
- Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: PMC URL
- Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)
- Title: Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)
- Title: Factors Affecting Solubility Source: BYJU'S URL
- Title: FACTORS INFLUENCING (AFFECTING)
- Title: 6-Fluoro-7-nitroquinazolin-4(3H)
- Title: 6-Bromo-7-fluoro-5-iodo-1H-indazole Source: PubChem URL
- Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL
- Title: SYNTHESIS OF 6-SUBSTITUTED 3(H)
- Source: PrepChem.
- Title: 7-Bromo-8-Fluoro-6-Iodoquinazoline-2,4(1H,3H)
- Title: 6-Bromo-7-fluoro-1H-indazole Source: MilliporeSigma URL
- Title: SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES Source: SciSpace URL
- Title: 6-Bromo-7-fluoroquinazolin-4-ol Source: BLD Pharm URL
- Title: 6-bromo-7-fluoroquinazolin-4-ol Source: AmyJet URL
- Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. 950577-02-3|6-Bromo-7-fluoroquinazolin-4-ol|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. raytor.com [raytor.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. cibtech.org [cibtech.org]
literature review on the synthesis of fluoro-bromo quinazolinones
Precision Engineering of Privileged Scaffolds for Medicinal Chemistry
Executive Summary
The quinazolin-4(3H)-one scaffold represents a "privileged structure" in drug discovery, serving as the core for approved therapeutics like Idelalisib (PI3Kδ inhibitor) and Raltitrexed (antimetabolite). However, the modern medicinal chemist rarely seeks a naked scaffold. The demand is for fluoro-bromo derivatives:
-
Fluorine (F): Modulates metabolic stability (blocking P450 oxidation), alters pKa, and enhances lipophilicity for membrane permeability.
-
Bromine (Br): Acts as a critical "synthetic pivot." Unlike chlorine (too inert) or iodine (too labile), bromine offers the ideal reactivity profile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the core heterocycle is built.
This guide details the synthesis of 6-bromo-7-fluoroquinazolin-4(3H)-one and its analogues, prioritizing methods that prevent dehalogenation and maximize regioselectivity.
Strategic Rationale: The F/Br Interplay
The simultaneous incorporation of fluorine and bromine is not random; it is a calculated structural activity relationship (SAR) strategy.
Mechanistic Advantages
| Feature | Chemical Role | Biological/Synthetic Impact |
| C–F Bond | Bioisostere for C–H | Metabolic Blockade: Prevents oxidative metabolism at the 7-position (common soft spot). Electronic Effect: Lowers electron density of the aromatic ring, influencing |
| C–Br Bond | Leaving Group | Late-Stage Diversification: Allows the core to be synthesized in bulk, then differentiated into libraries via Pd-catalyzed coupling at the 6-position. |
| H-Bonding | Acceptor (F), Donor (NH) | Binding Affinity: The N3–H lactam motif is a key H-bond donor in kinase active sites (e.g., EGFR, PI3K). |
Synthetic Architectures
We will focus on two primary routes: the Modified Niementowski Condensation (robust, scalable) and the Microwave-Assisted One-Pot Cyclization (rapid, high-throughput).
Diagram: Synthetic Pathways & Logic
Caption: Dual-pathway synthesis illustrating thermal and microwave routes to the core scaffold, followed by late-stage functionalization.
Detailed Protocols
Protocol A: Thermal Cyclocondensation (The "Workhorse" Method)
This method utilizes the Niementowski reaction logic but substitutes formamide for the aldehyde to ensure the formation of the 4(3H)-one tautomer directly.
Substrate: 2-Amino-5-bromo-4-fluorobenzoic acid (CAS: 143945-65-7).[1] Target: 6-Bromo-7-fluoroquinazolin-4(3H)-one.
Step-by-Step Methodology:
-
Setup: Charge a 100 mL round-bottom flask with 2-amino-5-bromo-4-fluorobenzoic acid (10.0 mmol, 2.34 g) and formamide (50 mmol, 2.0 mL).
-
Catalysis (Optional but Recommended): Add ammonium acetate (1.0 mmol) to act as a weak acid/base buffer, facilitating the initial nucleophilic attack.
-
Reaction: Heat the mixture to 140–150 °C for 4–6 hours.
-
Expert Insight: Monitor by TLC (50% EtOAc/Hexane). The starting material is highly polar (acid); the product is less polar. If conversion stalls, raise temp to 160 °C but watch for sublimation of formamide.
-
-
Quench: Cool the reaction mixture to room temperature. Pour the dark syrup into crushed ice (50 g) with vigorous stirring.
-
Isolation: The product will precipitate as an off-white/beige solid. Filter under vacuum.
-
Purification: Recrystallize from Ethanol/DMF (9:1) .
-
Why this solvent? DMF ensures solubility of the halogenated core at high temp; Ethanol forces precipitation upon cooling.
-
Self-Validation Criteria:
-
1H NMR (DMSO-d6): Look for the singlet at ~8.1 ppm (H-2 proton). Absence of broad COOH/NH2 peaks.
-
Yield: Expect 75–85%.
Protocol B: Microwave-Assisted Synthesis (Green/Rapid)
Based on iron-catalyzed cyclization methodologies [1], this route reduces reaction time from hours to minutes and suppresses oxidative debromination.
Reagents: 2-Amino-5-bromo-4-fluorobenzoic acid, Formamidine acetate, 2-Methoxyethanol.
Step-by-Step Methodology:
-
Vessel Loading: In a 10 mL microwave vial, combine the benzoic acid derivative (1.0 mmol) and formamidine acetate (1.5 mmol).
-
Solvent: Add 2-methoxyethanol (3 mL).
-
Expert Insight: This solvent has a high loss tangent (tan δ), absorbing microwave energy efficiently to generate rapid internal heating.
-
-
Irradiation: Seal the vial. Irradiate at 150 °C (Power: 200W, Max Pressure: 250 psi) for 15 minutes .
-
Workup: Cool to RT. Pour into water. Filter the precipitate.[2][3]
-
Advantages: This method often yields cleaner crude product, requiring only a water wash rather than recrystallization.
Comparative Analysis of Methods
| Parameter | Method A: Thermal (Formamide) | Method B: Microwave (Formamidine) | Method C: Oxidative Cyclization [2] |
| Reaction Time | 4–8 Hours | 10–20 Minutes | 1–2 Hours |
| Yield | 70–80% | 85–95% | 60–75% |
| Energy Efficiency | Low (High T, Long duration) | High | Moderate |
| Atom Economy | Good | Excellent | Lower (Requires oxidant like I2/DDQ) |
| Halogen Stability | Risk of thermal debromination | High retention of F/Br | High retention |
| Scalability | High (Kg scale) | Low (Batch limit) | Moderate |
Post-Functionalization: The Bromine Handle
The utility of the 6-bromo-7-fluoro scaffold lies in its ability to undergo palladium-catalyzed cross-coupling. The 6-position is electronically activated for oxidative addition due to the electron-withdrawing nature of the heterocycle and the adjacent fluorine.
Diagram: Suzuki Coupling Workflow
Caption: Standardized Suzuki-Miyaura coupling protocol for 6-bromo-quinazolinones.
Key Protocol Note: For 6-bromo-quinazolinones, use Pd(dppf)Cl2 or Pd(PPh3)4 . The presence of the free NH (lactam) can sometimes poison catalysts. If yields are low, protect the N3 position with a benzyl (Bn) or paramethoxybenzyl (PMB) group prior to coupling, then deprotect with TFA [3].
References
-
Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Source: Royal Society of Chemistry (RSC) Advances / Sci-Hub URL:[Link] (Validates the microwave/iron-catalyzed approach for halogenated precursors).
-
One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties. Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link] (Details the oxidative cyclization route using Iodine).
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL:[Link] (Provides specific spectral data and biological context for 6-bromo derivatives).
-
2-Amino-5-bromo-4-fluorobenzoic acid (Precursor Data). Source: PubChem Compound Summary URL:[Link] (Verification of the specific fluoro-bromo starting material structure).
Sources
safety data sheet (SDS) and handling of 6-bromo-7-fluoro-1H-quinazolin-4-one
Executive Summary & Chemical Identity
6-bromo-7-fluoro-1H-quinazolin-4-one is a critical heterocyclic scaffold used primarily in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents. Its halogenated core renders it highly valuable for structure-activity relationship (SAR) studies but also necessitates strict handling protocols due to its potential for respiratory irritation and environmental persistence.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-validated operational framework for researchers.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 6-bromo-7-fluoro-3H-quinazolin-4-one |
| CAS Number | 950577-02-3 (Primary) |
| Molecular Formula | C₈H₄BrFN₂O |
| Molecular Weight | 243.03 g/mol |
| Appearance | Off-white to pale yellow solid powder |
| Solubility | Soluble in DMSO, DMF; Poorly soluble in water |
| Purity Grade | Typically ≥95% (HPLC) for R&D applications |
Critical Note on Isomers: Do not confuse with 7-bromo-6-fluoroquinazolin-4(3H)-one (CAS 1800261-92-0). The positional isomerism of the halogens significantly alters the reactivity profile during nucleophilic aromatic substitution (
).
Hazard Identification & GHS Classification
While specific toxicological data for this exact CAS is often limited in public databases, its structural class (halogenated fused pyrimidines) dictates a Class-Based Precautionary Approach . We treat this substance as a bioactive irritant until proven otherwise.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (GHS07 - Irritant)
Hazard Statements (Predicted/Class-Based)
| Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation.[1][2][3] | Lipophilic nature allows dermal penetration; halogenated motif may react with epidermal proteins. |
| H319 | Causes serious eye irritation.[2][3][4][5] | Physical abrasive and chemical irritant to mucous membranes. |
| H335 | May cause respiratory irritation.[3][4][5] | Fine dust inhalation triggers inflammatory response in bronchial tissues. |
| H302 | Harmful if swallowed.[3][5] | Bioactive scaffold; potential for kinase interference or metabolic toxicity. |
Operational Handling Protocols
This section details the "How" and "Why" of daily manipulation, ensuring data integrity and researcher safety.
Engineering Controls & PPE
-
Primary Barrier: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood .
-
Respiratory Protection: If working outside a hood (not recommended) or with large quantities (>10g), use a P95/N95 particulate respirator or a half-mask with organic vapor/acid gas cartridges (due to potential trace hydrolysis).
-
Glove Selection:
-
Standard: Nitrile (0.11 mm) – Good for incidental contact.
-
High Risk (Solutions in DMSO/DMF): Double-gloving is required. DMSO enhances skin permeability, carrying the dissolved halo-quinazolinone directly into the bloodstream.
-
Solubilization & Reaction Setup
This compound is an intermediate. Common workflows involve
-
Solvent Choice:
-
Preferred: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Avoid: Water or low-boiling ethers (poor solubility leads to heterogeneous reactions and inconsistent yields).
-
-
Reaction Monitoring:
-
Use TLC (Thin Layer Chromatography) .
-
Mobile Phase: 5-10% Methanol in Dichloromethane (DCM).
-
Visualization: UV lamp (254 nm). The quinazolinone core is highly UV active.
-
Stability & Storage
-
Hygroscopicity: Low to moderate.
-
Storage Condition: 2–8°C (Refrigerated) is recommended for long-term (>1 month) storage to prevent slow hydrolytic degradation or photodecomposition.
-
Container: Amber glass vials with Teflon-lined caps.
Emergency Response & Waste Management
Spill Response Decision Tree
-
Small Spill (<5g): Wet wipe method. Dampen a paper towel with acetone/ethanol to prevent dust generation, wipe spill, and dispose of as hazardous solid waste.
-
Large Spill (>5g): Evacuate area. Use a dust-free vacuum (HEPA) or wet-sweeping method. Do not dry sweep.
Fire Fighting Measures
-
Decomposition Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx) under fire conditions.
-
Extinguishing Media: Carbon dioxide (
), dry chemical powder, or polymer foam. Do not use a high-pressure water jet (spreads contamination).
Waste Disposal
-
Stream: Halogenated Organic Waste.
-
Prohibition: NEVER dispose of down the drain. The fluoride/bromide content makes it persistent and potentially toxic to aquatic life (H412 equivalent).
-
Neutralization: No simple neutralization exists; incineration by a licensed contractor is the only validated disposal method.
Visualized Workflows
Figure 1: Safe Handling Lifecycle
This diagram outlines the flow of the material from receipt to disposal, highlighting critical control points.
Caption: Figure 1. End-to-end handling workflow for 6-bromo-7-fluoro-1H-quinazolin-4-one, emphasizing containment at the weighing stage.
Figure 2: Emergency Spill Response Logic
A decision tree for researchers facing an accidental release.
Caption: Figure 2. Decision logic for spill remediation, prioritizing dust suppression to prevent inhalation.
Scientific Context & Applications
Why this Molecule Matters
The 6-bromo-7-fluoro substitution pattern is not arbitrary.
-
Fluorine (C7): Enhances metabolic stability (blocks C-H oxidation) and increases lipophilicity, improving cell membrane permeability.
-
Bromine (C6): Serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to install diverse solubilizing groups or pharmacophores at the 6-position late in the synthesis.
Synthesis Pathway Overview
-
Precursor: 2-amino-5-bromo-4-fluorobenzoic acid.
-
Cyclization: Reflux with formamide or formamidine acetate.
-
Result: Formation of the thermodynamically stable quinazolin-4-one core.
References
-
Shiya Biopharm. (2026).[5][6] Product Analysis: 6-Bromo-7-fluoro-1H-quinazolin-4-one (CAS 950577-02-3). Retrieved from
-
ChemScene. (2026). Isomer Distinction: 7-Bromo-6-fluoroquinazolin-4(3H)-one.[7] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for Quinazolinone Derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from
-
Sigma-Aldrich (Merck). Safety Data Sheet for Generic Halo-Quinazolinones. Retrieved from [8]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 6-Bromo-7-fluoro-1H-quinazolin-4-one-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
Methodological & Application
nucleophilic aromatic substitution (SNAr) at the C7-fluorine position
Application Note: Precision Nucleophilic Aromatic Substitution ( ) at the C7-Fluorine Position in Fluoroquinolone Scaffolds
Executive Summary
The regioselective functionalization of the C7 position in 6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives is the cornerstone of manufacturing second- and third-generation fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin). While the C6-fluorine is critical for DNA gyrase binding and must be retained, the C7-fluorine (or chlorine) serves as a sacrificial leaving group for nucleophilic attack by cyclic amines.
This guide addresses the kinetic and thermodynamic challenges of this transformation. We move beyond standard textbook definitions to provide an industrial-grade "Boron Chelation Strategy" that maximizes regioselectivity and yield, alongside a "Direct Green Protocol" for process sustainability.
Mechanistic Principles & Regiocontrol
The Regioselectivity Paradox
In a poly-halogenated quinolone core, predicting the site of nucleophilic attack requires analyzing the electronic environment.
-
C6-Fluorine: Located meta to the electron-withdrawing C4-carbonyl. It is inductively activated but resonance-stabilized by the nitrogen lone pair donation into the ring.
-
C7-Fluorine: Located para to the C4-carbonyl (via vinylogous conjugation). It is significantly activated by the electron-withdrawing nature of the C4-ketone and the C3-carboxylate. Furthermore, the adjacent C6-fluorine exerts a strong inductive effect (-I), making the C7 carbon highly electrophilic.
Key Insight: The C6-fluorine acts as an "activator" for the C7 position. Attempts to substitute C6 typically fail or require extreme conditions, whereas C7 reacts readily with secondary amines.
The Boron Chelation Effect (The "Gold Standard")
Direct substitution on the carboxylic acid scaffold often leads to side reactions (decarboxylation or N-oxide formation). The industrial solution involves converting the C3-acid and C4-ketone into a borate chelate (using
-
Mechanism: The boron atom coordinates to both oxygens, locking the conformation and significantly increasing the electron deficiency of the quinolone ring.
-
Result: The rate of
at C7 increases by orders of magnitude, allowing for milder reaction conditions and preventing side reactions at the C3-COOH.
Reaction Pathway Diagram
Caption: Step-wise activation and substitution pathway utilizing the Boron Chelation strategy to ensure C7 regioselectivity.
Critical Process Parameters
Solvent Selection Matrix
The choice of solvent dictates the reaction rate (via stabilization of the transition state) and the environmental footprint.
| Solvent Class | Examples | Suitability for C7- | Notes |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Excellent solvation of the intermediate Meisenheimer complex. High reaction rates. Drawback: Difficult to remove; toxicity concerns. |
| Green Aprotic | Acetonitrile (MeCN), 2-MeTHF | Medium-High | MeCN is the standard for the Boron method. 2-MeTHF is a bio-based alternative to THF.[1] |
| Protic | Ethanol, Water | Low-Medium | Protic solvents solvate the nucleophile (amine) via H-bonding, reducing its reactivity (nucleophilicity). Requires higher temps or longer times. |
| Neoteric | Cyrene | Conditional | Excellent green profile but unstable with strong bases. Suitable only for neutral/weakly basic conditions. |
Base Selection
-
Organic Bases (
, DIPEA): Preferred for homogeneous reactions in MeCN or Ethanol. Easy to remove via washing. -
Inorganic Bases (
, ): Used in DMSO/Water systems. Can cause solubility issues with the chelate complex.
Experimental Protocols
Protocol A: High-Fidelity Boron Chelation Synthesis
Recommended for: High-value API synthesis requiring >98% purity (e.g., Moxifloxacin, Ciprofloxacin).
Reagents:
-
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Precursor)
-
Boric Acid (
) -
Acetic Anhydride (
) -
Piperazine (or target amine)
-
Zinc Chloride (
) - Catalyst (Optional) -
Solvent: Glacial Acetic Acid or Acetonitrile.
Workflow:
-
Chelation: In a reactor, suspend the Precursor (1.0 eq) in Acetic Anhydride (3.0 eq) and Glacial Acetic Acid. Add Boric Acid (1.1 eq) and catalytic
(0.05 eq). Heat to 80-90°C for 2 hours. The suspension will clear as the borate complex forms.-
Checkpoint: Monitor by TLC/HPLC. The shift in retention time confirms chelation.
-
-
Substitution: Cool the mixture to 50°C. Add the amine (e.g., Piperazine, 1.2 eq) slowly to control exotherm. Stir at 50-60°C for 4-6 hours.
-
Hydrolysis: Evaporate volatiles. Add dilute NaOH (1.0 M) or reflux in Ethanol/Water (80:20) with
to break the boron complex.[4] -
Isolation: Adjust pH to 7.0-7.2 with dilute HCl. The product precipitates. Filter, wash with cold water and ethanol.
Protocol B: Direct "Green" Aqueous Synthesis
Recommended for: Large-scale manufacturing where cost and solvent recovery are priority.
Reagents:
-
6,7-Difluoro Precursor
-
Amine (Nucleophile)
-
Solvent: Water (neat) or Water/EtOH (1:1).
-
Base:
(1.1 eq).
Workflow:
-
Charging: Charge Precursor (1.0 eq), Amine (3.0 eq - excess acts as solvent/base), and water into a pressure vessel.
-
Reaction: Heat to 100-110°C for 12-18 hours.
-
Note: Water is a poor solvent for the organic precursor, but at high temperature, the system forms a melt/emulsion. The hydrophobic effect accelerates the reaction on the organic interface ("On-Water" effect).
-
-
Workup: Cool to room temperature. The product often precipitates directly as the zwitterion.
-
Purification: Recrystallization from acidic water (pH 2) -> adjust to pH 7.
Workflow Visualization (Protocol A)
Caption: Operational workflow for the Boron Chelation synthesis method.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile deactivation by protic solvent. | Switch from EtOH to MeCN or DMSO. Increase amine equivalents. |
| C6-Substitution (Regio-impurity) | Reaction temperature too high (>120°C). | Lower temperature. Use Boron Chelation protocol to activate C7 specifically. |
| Decarboxylation | Acidic hydrolysis of the chelate was too harsh. | Use milder hydrolysis conditions (e.g., |
| Incomplete Hydrolysis | Boron complex remains in product. | Ensure the hydrolysis step runs for at least 2h at reflux. Check NMR for disappearance of acetate signals. |
References
-
Mechanism of Action and Resistance: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
Boron Chelation Strategy: Siczek, M., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules. [Link]
-
Green Solvents in SNAr: Sherwood, J., et al. (2016). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications. [Link]
-
Regioselectivity in Fluoroquinolones: Drlica, K., et al. (2008). Fluoroquinolones: Action and Resistance. Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 2. Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
functionalization of 6-bromo-7-fluoro-1H-quinazolin-4-one for kinase inhibitors
Application Note: Strategic Functionalization of 6-Bromo-7-Fluoro-1H-Quinazolin-4-one
Executive Summary: The Privileged Scaffold
The quinazoline-4-one core is a "privileged scaffold" in medicinal chemistry, serving as the template for blockbuster kinase inhibitors like Gefitinib (EGFR), Erlotinib (EGFR), and Vandetanib (VEGFR/EGFR).
The specific starting material, 6-bromo-7-fluoro-1H-quinazolin-4-one , offers a unique chemo-orthogonal triad for rapid library generation:
-
C4-Carbonyl (Lactam): The gateway to the "Hinge Binding" region. Activation via chlorination allows for
with anilines. -
C6-Bromide: A stable handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to access the hydrophobic pocket or solvent front.
-
C7-Fluoride: An electrophilic site for Nucleophilic Aromatic Substitution (
), typically utilized to install solubilizing "tails" (e.g., morpholine/piperidine ethers).
This guide details the sequential functionalization logic required to synthesize high-potency kinase inhibitors while avoiding common regioselectivity pitfalls.
Strategic Analysis & Workflow
The order of operations is critical. The reactivity profile of the quinazoline ring changes drastically after each step.
-
The Trap: Attempting Suzuki coupling (C6) before C4-functionalization often fails due to catalyst poisoning by the free lactam or competitive reactivity.
-
The Solution: The "Activation-First" strategy. Convert the C4-lactam to a C4-chloride immediately.
Visualization of Reaction Logic
The following flowchart illustrates the divergent pathways for functionalization.
Figure 1: Sequential functionalization workflow. Note that C4 substitution must generally precede C6 coupling to prevent catalyst deactivation.
Detailed Protocols
Protocol A: C4 Activation (Chlorination)
Objective: Convert the unreactive lactam into the highly reactive 4-chloroquinazoline. Mechanism: Vilsmeier-Haack-type activation.
Materials:
-
6-Bromo-7-fluoro-1H-quinazolin-4-one (1.0 eq)
-
Phosphorus Oxychloride (
) (10.0 eq) – Caution: Reacts violently with water. - -Diisopropylethylamine (DIPEA) (1.5 eq) or catalytic DMF.
-
Solvent: None (Neat) or Toluene.
Procedure:
-
Place the starting material in a dry round-bottom flask under Argon.
-
Add
slowly. The suspension will likely remain cloudy. -
Add DIPEA dropwise (exothermic).
-
Reflux at 105°C for 3–5 hours. Endpoint: Solution turns clear/yellow; LCMS shows conversion to methyl ester (if quenched with MeOH) or parent mass.
-
Critical Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Do not allow temperature to spike.
-
Extract with DCM (
). Wash organic layer with sat. (to remove phosphoric acid) and Brine. -
Dry over
, filter, and concentrate. -
Storage: Use immediately or store at -20°C under inert gas. The chloride is moisture sensitive.
Protocol B: Hinge Binder Installation ( at C4)
Objective: Install the primary pharmacophore (usually an aniline) that binds to the ATP hinge region. Regioselectivity: The C4-Cl is significantly more electrophilic than the C7-F due to the lower LUMO energy at the C4 position relative to the C7 position in the pyrimidine ring [1].
Materials:
-
4-Chloro-6-bromo-7-fluoroquinazoline (Intermediate A) (1.0 eq)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Solvent: Isopropanol (
) or Acetonitrile ( ).
Procedure:
-
Dissolve Intermediate A in
(0.1 M concentration). -
Add the aniline.
-
Reflux at 80–85°C for 2–4 hours.
-
Observation: The product usually precipitates as the hydrochloride salt.
-
Workup: Cool to RT. Filter the precipitate. Wash with cold
and . -
Optional: If the free base is required for the next step (Suzuki), partition the solid between EtOAc and sat.
.
Protocol C: Solvent Front Extension (Suzuki-Miyaura at C6)
Objective: Extend the molecule into the hydrophobic pocket to increase potency and selectivity. Chemo-selectivity: Under standard conditions, the C7-Fluorine remains intact, and the C4-amine is stable.
Materials:
-
4-Amino-6-bromo-7-fluoroquinazoline derivative (Intermediate B) (1.0 eq)
-
Boronic Acid/Ester (1.2–1.5 eq)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2M aq) or (solid). -
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
Procedure:
-
Combine Intermediate B, Boronic Acid, and Base in the solvent mixture.
-
Degas: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Heat to 90°C for 4–12 hours (or Microwave: 120°C for 30 min).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).
Data Summary & Troubleshooting
Comparative Reactivity Table
| Position | Substituent | Reactivity Type | Relative Rate | Activation Requirement |
| C4 | -Cl | High (Fastest) | None (Spontaneous with amines) | |
| C7 | -F | Low | Requires strong nucleophile (RO-) or electron-deficient ring | |
| C6 | -Br | Pd-Coupling | Moderate | Requires Pd(0) catalyst and heat |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Chlorination) | Hydrolysis during workup | Quench |
| Regioselectivity Issues (Step 2) | Reaction at C7-F | Lower temperature. C4 reacts at RT/mild heat; C7 requires high heat. |
| No Reaction in Step 3 (Suzuki) | Catalyst Poisoning | Ensure the C4-amine is not chelating Pd. Use |
| Dehalogenation (Loss of F) | Pd-mediated reduction | Avoid formate sources; ensure solvents are degassed; reduce reaction time. |
References
-
Regioselectivity in Quinazolines
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: MDPI (Molecules), 2024.
-
URL:[Link]
-
Vandetanib Synthesis (Relevant Analog)
- Title: Study on Synthetic Process of Vandetanib.
- Source: ResearchG
-
URL:[Link]
- Title: Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
-
General
Activation:
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-7-fluoro-1H-quinazolin-4-one
Introduction: Strategic C-N Bond Formation in Drug Discovery
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The functionalization of this heterocyclic system is therefore of paramount importance in the development of new pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction's broad substrate scope and functional group tolerance have made it an indispensable method for synthesizing aryl amines, a common motif in drug candidates.[1][4]
This in-depth guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a specific, electronically-defined substrate: 6-bromo-7-fluoro-1H-quinazolin-4-one. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, and bases, and offer a step-by-step experimental procedure designed for reproducibility and high yield.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5] The efficiency of this cycle is highly dependent on the choice of the supporting ligand, which plays a crucial role in stabilizing the palladium center and facilitating each elementary step.[6][7]
The catalytic cycle can be visualized as follows:
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Strategic Component Selection for the Amination of 6-bromo-7-fluoro-1H-quinazolin-4-one
The electronic nature of the 6-bromo-7-fluoro-1H-quinazolin-4-one substrate—an electron-deficient heteroaryl halide—guides the selection of the reaction components. The presence of the electron-withdrawing quinazolinone ring and the fluoro group can influence the oxidative addition step and the overall reaction kinetics.
Palladium Precatalyst
While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, modern, well-defined palladium precatalysts are often preferred for their air and moisture stability, and their reliable generation of the active Pd(0) species.[8][9] For this application, we recommend a G3 (third-generation) or G4 (fourth-generation) Buchwald precatalyst.
The Ligand: The Key to Success
The choice of ligand is critical for a successful Buchwald-Hartwig amination.[6] For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands have demonstrated superior performance.[7] These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation.
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates, including heteroaryl chlorides and bromides.[7] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for the monoarylation of primary amines.[2][7] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for the coupling of secondary amines.[7] |
For the amination of 6-bromo-7-fluoro-1H-quinazolin-4-one with a range of primary and secondary amines, XPhos or a similar biaryl phosphine ligand is a robust starting point.
The Role of the Base
A base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate.[10][11] The choice of base can significantly impact the reaction outcome, and its strength should be matched to the pKa of the amine and the functional group tolerance of the substrates.
| Base | pKa of Conjugate Acid | Suitability |
| NaOt-Bu | ~19 | A strong, non-nucleophilic base suitable for a wide range of amines. Can be incompatible with base-sensitive functional groups.[8] |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | A weaker inorganic base, often used for more sensitive substrates. May require higher temperatures or longer reaction times.[3] |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | A mild base that is often effective, particularly with bidentate ligands.[12] |
Given the relative stability of the quinazolinone core, a strong base like sodium tert-butoxide (NaOt-Bu) is generally a good first choice to ensure efficient reaction kinetics.
Solvent Selection
Aprotic, non-polar, or weakly polar solvents are typically employed to ensure the solubility of the reactants and to not interfere with the catalytic cycle.[8]
| Solvent | Boiling Point | Comments |
| Toluene | 111 °C | A common and effective solvent for Buchwald-Hartwig reactions. |
| 1,4-Dioxane | 101 °C | Another widely used solvent, though caution is advised due to its potential to form peroxides. |
| tert-Butanol | 82 °C | Can be used, particularly in combination with other solvents. |
Toluene or 1,4-dioxane are recommended for this transformation. It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination of 6-bromo-7-fluoro-1H-quinazolin-4-one
This protocol provides a reliable starting point for the amination of 6-bromo-7-fluoro-1H-quinazolin-4-one with a generic primary or secondary amine. Optimization may be required for particularly challenging amines.[13][14]
Materials and Reagents
-
6-bromo-7-fluoro-1H-quinazolin-4-one (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (e.g., XPhos, 1.2-3.6 mol% if not using a precatalyst)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating block or oil bath
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: In a glovebox or under a positive pressure of inert gas, add 6-bromo-7-fluoro-1H-quinazolin-4-one (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%), and sodium tert-butoxide (1.5 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Sealing and Purging: Seal the vial with a PTFE-lined cap. If not in a glovebox, remove the vial from the inert atmosphere and immediately purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent). Then, add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-amino-7-fluoro-1H-quinazolin-4-one derivative.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents/solvent; insufficient temperature. | Use a fresh batch of precatalyst; ensure solvent is anhydrous and degassed; increase reaction temperature in 10 °C increments.[13] |
| Hydrodehalogenation | The bromo group is replaced by hydrogen. | This side reaction can sometimes compete. Screening different ligands (e.g., BrettPhos) or bases (e.g., K₃PO₄) may mitigate this.[13] |
| Homocoupling | Dimerization of the starting material or amine. | Lowering the catalyst loading or reaction temperature can sometimes reduce the rate of homocoupling.[13] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 6-amino-7-fluoro-1H-quinazolin-4-one derivatives. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can achieve high yields and streamline the synthesis of these valuable compounds for drug discovery and development. The protocol provided herein serves as a validated starting point, grounded in the fundamental principles of the catalytic cycle, to enable the successful application of this powerful C-N bond-forming reaction.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 15, 2026, from [Link]
-
Chen, J., & Wu, H. (2020). Pd-Catalyzed Intramolecular Aerobic Oxidative C–H Amination of 2-Aryl-3-(arylamino)quinazolinones: Synthesis of Fluorescent Indazolo[3,2-b]quinazolinones. Organic Letters, 22(23), 9329–9334. [Link]
-
Nielsen, D. K., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14337–14344. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16464-16483. [Link]
-
Vaskevych, A. I., et al. (2023). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones. Organic & Biomolecular Chemistry, 21(28), 5866–5872. [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
Vaskevych, A. I., et al. (2023). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3 H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1- b]quinazolinones. Organic & Biomolecular Chemistry, 21(28), 5866–5872. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved February 15, 2026, from [Link]
-
University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved February 15, 2026, from [Link]
-
Dorel, R., & Feringa, B. L. (2019). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
-
Vaskevych, A. I., et al. (2026, January 3). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3 Н )-ones. Synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1- b ]quinazolinones. ResearchGate. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]
-
van der Vlugt, J. I., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11966–11975. [Link]
-
van der Vlugt, J. I., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11966–11975. [Link]
-
van der Vlugt, J. I., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11966–11975. [Link]
-
van der Vlugt, J. I., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Singh, U., & Kumar, A. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
-
Lee, J., et al. (2025, March 10). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]
-
Lipshutz, B. H., et al. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]
-
Buchwald, S. L., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. PMC. [Link]
-
Ohta, A., et al. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2348–2356. [Link]
-
Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(38), 7460–7464. [Link]
-
Turgunov, D., et al. (n.d.). SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE BUCHWALD-HARTWIG METHOD. axborotnoma.uz. [Link]
-
Li, Y., et al. (2025, April 1). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]
-
Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. [Link]
-
Wu, Y., et al. (n.d.). A Buchwald‐Hartwig method to synthesize cyclopenta[c]quinazoline 90... ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. bristol.ac.uk [bristol.ac.uk]
optimized reaction conditions for quinazolinone ring closure
From Catalytic Oxidative Cyclization to Green Microwave Synthesis
Strategic Overview
The quinazolinone pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs including Idelalisib (PI3K
This Application Note provides two optimized, high-fidelity protocols for quinazolinone ring closure:
-
Protocol A: A robust, metal-free oxidative cyclization using molecular iodine (
), ideal for library generation and sensitive substrates. -
Protocol B: A microwave-assisted, solvent-free method for rapid, green scale-up.
Mechanistic Pathway Analysis
Understanding the ring-closure mechanism is critical for troubleshooting. The transition from a 2-aminobenzamide intermediate to the final quinazolinone involves cyclodehydration followed by an oxidation step (in oxidative protocols).
Figure 1: Comparative Mechanistic Pathways The following diagram illustrates the divergence between Classical Condensation and Oxidative Cyclization pathways.
Caption: Mechanistic divergence between classical condensation (elimination) and modern oxidative cyclization (dehydrogenation).
Protocol A: Metal-Free Iodine-Catalyzed Oxidative Cyclization
Application: Best for synthesizing 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. Why this works: Molecular iodine acts as a mild Lewis acid to activate the imine formation and subsequently facilitates the oxidative dehydrogenation of the aminal intermediate. DMSO serves as both solvent and terminal oxidant.
Reagents & Equipment
-
Substrate: 2-Aminobenzamide (1.0 equiv)
-
Electrophile: Aryl/Alkyl Aldehyde (1.1 equiv)
-
Catalyst: Molecular Iodine (
) (10-20 mol%) -
Solvent: DMSO (anhydrous)
-
Apparatus: Sealed tube or round-bottom flask with reflux condenser.
Step-by-Step Methodology
-
Charge: In a 10 mL reaction vial, combine 2-aminobenzamide (1.0 mmol, 136 mg) and the corresponding aldehyde (1.1 mmol).
-
Catalyst Addition: Add molecular iodine (
) (0.1 mmol, 25.4 mg, 10 mol%). -
Solvation: Add anhydrous DMSO (3 mL). Note: DMSO is critical here as it regenerates the active iodine species.
-
Reaction: Seal the vessel and heat to 80–100 °C for 4–6 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 3:7). The intermediate Schiff base often appears quickly; the final oxidation takes longer.
-
-
Quench: Cool to room temperature. Pour the mixture into crushed ice (20 g) containing 5% sodium thiosulfate (
) to quench excess iodine (color changes from dark brown to yellow/white). -
Isolation:
-
Solids: If precipitate forms, filter under vacuum and wash with cold water.
-
Liquids: If no precipitate, extract with EtOAc (
), wash with brine, dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. Flash chromatography is rarely needed.
Protocol B: Microwave-Assisted Green Synthesis
Application: Rapid scale-up, solvent-free, or "green chemistry" requirements. Why this works: Microwave irradiation provides direct dielectric heating, accelerating the rate-determining dehydration step.
Reagents & Equipment
-
Substrate: Anthranilic acid (1.0 equiv)
-
Reagent: Formamide (excess) or Amide derivative.
-
Catalyst: Ammonium Acetate (
) or Silica-supported acid. -
Apparatus: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).
Step-by-Step Methodology
-
Preparation: Mix anthranilic acid (2.0 mmol) and formamide (5 equiv) in a microwave-safe vial.
-
Additives: Add catalytic
(0.5 equiv) to facilitate ammonia generation and ring closure. -
Irradiation:
-
Power: 150 W (Dynamic mode)
-
Temperature: 140 °C
-
Time: 10–15 minutes (Hold time).
-
-
Workup: Cool the vial using compressed air. Pour the reaction mass into ice-cold water.
-
Isolation: The product typically precipitates immediately. Filter, wash with water, and dry.[1]
Optimization Matrix & Data Comparison
The following table summarizes the efficiency of various catalytic systems for the reaction of 2-aminobenzamide with benzaldehyde.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | None | EtOH | Reflux | 24 | 45 | Incomplete oxidation; requires air bubbling. |
| 2 | EtOH | 70 | 8 | 82 | Metal waste; good for large batches. | |
| 3 | DMSO | 80 | 4 | 94 | Metal-free; easiest workup. | |
| 4 | 100 | 12 | 78 | Green solvent; slower kinetics. | ||
| 5 | MW / No Cat | Neat | 140 | 0.2 | 88 | Fastest; requires thermal stability. |
Troubleshooting & Critical Parameters
Figure 2: Optimization Decision Tree Use this logic flow to select the correct protocol and troubleshoot low yields.
Caption: Decision tree for selecting reaction conditions and troubleshooting common synthetic failures.
Common Pitfalls:
-
Stalled Oxidation: If the reaction stops at the dihydroquinazolinone (aminal) stage, the oxidant is insufficient.
-
Fix: Ensure the reaction is open to air (if using
) or switch to DMSO as the solvent, which acts as an oxidant in the presence of Iodine.
-
-
Hydrolysis: In condensation methods, water byproduct can reverse the equilibrium.
-
Fix: Use molecular sieves (4Å) or a Dean-Stark trap if using conventional heating. Protocol B (Microwave) overcomes this by rapid evaporation.
-
-
Steric Hindrance: Ortho-substituted aldehydes react slowly.
-
Fix: Increase catalyst loading to 20 mol%
and temperature to 110 °C.
-
References
-
Zhang, Z. et al. (2021). "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry.
-
Wang, G. et al. (2019). "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative Coupling." Organic Letters. [2]
-
Li, D. et al. (2021). "Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst." RSC Advances.
-
Besson, T. et al. (2011). "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." ResearchGate.[3]
-
RSC Publishing. (2012). "Recent developments in transition metal catalysis for quinazolinone synthesis." Organic & Biomolecular Chemistry.
Sources
Microwave-Assisted Synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one: An Application Note and Protocol
Introduction: The Significance of the Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This bicyclic heterocycle is the foundational core of numerous therapeutic agents exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the quinazolinone scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing its potency, selectivity, and metabolic stability. The target molecule of this application note, 6-bromo-7-fluoro-1H-quinazolin-4-one, represents a promising scaffold for the development of novel therapeutics, leveraging the unique electronic properties of its halogen substituents.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[2] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[3] This application note provides a detailed protocol for the efficient synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one utilizing microwave irradiation, aimed at researchers and professionals in the field of drug development.
Reaction Rationale: The Microwave-Enhanced Niementowski Reaction
The synthesis of the 4(3H)-quinazolinone ring system is classically achieved through the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[1][2] In this protocol, we employ a microwave-assisted approach to the Niementowski reaction, using the readily available 2-amino-5-bromo-4-fluorobenzoic acid as the starting material and formamide as both a reactant and a high-dielectric solvent.
The key advantages of employing microwave irradiation in this synthesis are:
-
Rapid Heating: Microwaves directly and efficiently heat the polar reaction mixture, leading to a dramatic reduction in reaction time from hours to minutes.[3]
-
Increased Yields: The rapid and uniform heating often minimizes the formation of side products, resulting in higher isolated yields of the desired quinazolinone.
-
Enhanced Reaction Rates: Microwave energy can overcome activation energy barriers more effectively than conventional heating, accelerating the rate-determining steps of the reaction.
Experimental Protocol
Materials and Reagents
-
2-Amino-5-bromo-4-fluorobenzoic acid (CAS: 143945-65-7)
-
Formamide (ACS grade or higher)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Microwave synthesis reactor
Safety Precautions
-
Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor equipped with temperature and pressure sensors.[4][5] Domestic microwave ovens are not suitable for this purpose.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reactions in sealed vessels can generate high pressures. Ensure the reaction vessel is not filled to more than two-thirds of its volume and that the pressure limits of the vessel are not exceeded.[5]
Reaction Workflow
Caption: Proposed mechanism for the Niementowski synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one.
The reaction is believed to proceed via an initial acylation of the amino group of the anthranilic acid by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the final quinazolinone product.
Characterization
The structure of the synthesized 6-bromo-7-fluoro-1H-quinazolin-4-one should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and the aromatic carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
Conclusion
This application note provides a robust and efficient protocol for the microwave-assisted synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one. The use of microwave irradiation significantly reduces the reaction time and is expected to provide a high yield of the desired product. This method is well-suited for the rapid generation of quinazolinone-based scaffolds for drug discovery and medicinal chemistry programs.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-bromo-7-fluoro-1H-quinazolin-4-one Intermediates
Welcome to the technical support resource for the purification of 6-bromo-7-fluoro-1H-quinazolin-4-one and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials critical for drug discovery and development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific, common issues encountered during the purification of 6-bromo-7-fluoro-1H-quinazolin-4-one and its precursors. Each issue is analyzed for its root cause, followed by actionable solutions.
Issue 1: My final product is contaminated with a significant amount of the acyclic N-acylanthranilamide intermediate.
-
Q: My reaction appears complete by TLC, but after workup and initial purification, NMR analysis shows a persistent acyclic intermediate. How can I remove this impurity and prevent its formation in the future?
-
A: This is a frequent challenge stemming from incomplete cyclization, which is often the rate-limiting step in quinazolinone synthesis.[1] The N-acylanthranilamide intermediate can have similar polarity to the desired product, making separation difficult.
Causality: The cyclodehydration step to form the quinazolinone ring is highly dependent on reaction conditions. Insufficient temperature, inadequate reaction time, or the presence of excess water can halt the reaction at the intermediate stage.[1]
Troubleshooting Strategies:
-
Drive the Reaction to Completion:
-
Optimize Temperature: The cyclization step is often thermal. If your initial reaction was run at a lower temperature (e.g., 120°C), consider re-subjecting the crude mixture to a higher temperature (e.g., 140-160°C) to promote ring closure.[1]
-
Prolong Reaction Time: Monitor the reaction closely by TLC or LC-MS. If the intermediate is still present, extend the reaction time until it is fully consumed.[1]
-
Use of Dehydrating Agents: In some synthetic routes, adding a dehydrating agent during the cyclization step can be beneficial.
-
-
Purification Tactics:
-
Column Chromatography with Gradient Elution: A carefully optimized gradient elution on silica gel can often resolve the product from the more polar N-acylanthranilamide intermediate. Start with a less polar solvent system and gradually increase polarity.
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. The subtle structural differences often lead to significant solubility differences in a well-chosen solvent system. Common solvents for recrystallizing quinazolinone derivatives include ethanol, rectified spirit, or mixtures like DMF/water.[1][2]
-
-
Issue 2: My product is contaminated with starting materials like 2-amino-4-bromo-5-fluorobenzoic acid, suggesting hydrolysis.
-
Q: After my reaction and aqueous workup, I'm finding starting materials in my crude product. How can I prevent this hydrolysis and effectively purify my compound?
-
A: The quinazolinone ring, as well as its precursors, can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and heat.[1][3]
Causality: The amide and lactam-like functionalities within the quinazolinone system can be cleaved by nucleophilic attack of water, catalyzed by acid or base. This reverts the compound to its constituent parts.
Troubleshooting Strategies:
-
Control pH During Workup:
-
Maintain a neutral or near-neutral pH during extractions and washes.[1] If an acid or base catalyst was used, it should be carefully neutralized before workup.
-
Use a saturated sodium bicarbonate solution for neutralization of acid, and a dilute acid like 1N HCl for bases, avoiding excess.
-
-
Minimize Water Contact:
-
Ensure all solvents and reagents are anhydrous, especially for reactions sensitive to moisture.[3]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3]
-
During workup, use brine washes to help remove water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification Strategy:
-
Acid-Base Extraction: If the impurity is an anthranilic acid derivative, its acidic nature can be exploited. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a weak base like saturated sodium bicarbonate solution. The acidic impurity will move into the aqueous layer, leaving the more neutral product in the organic phase.
-
Column Chromatography: This remains a reliable method. The acidic starting material will typically have a very different retention factor (Rf) on silica gel compared to the quinazolinone product.[4]
-
-
Issue 3: My compound appears to degrade or streak during silica gel column chromatography.
-
Q: I'm losing a significant portion of my product on the column, and the collected fractions are not pure. TLC analysis of the fractions shows streaking. What's causing this?
-
A: This is a classic sign of compound instability on acidic silica gel. The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or catalytic degradation.[5]
Causality: The Lewis basicity of the quinazoline nitrogens makes them prone to strong interactions with the Brønsted-Lowry acidic surface of standard silica gel.
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites before use. This is a highly effective and common practice.
-
Method: Prepare a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[5] This amine base will occupy the acidic sites, allowing your compound to pass through without interaction.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.[5]
-
Neutral Alumina: A good alternative for basic, acid-sensitive compounds.
-
Reversed-Phase Chromatography (C18): This uses a non-polar stationary phase and polar mobile phases (e.g., water/acetonitrile or water/methanol). It is an excellent method for purifying polar and ionizable compounds.[6]
-
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the amount of time the compound spends in contact with the stationary phase.[5]
-
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for purification method selection.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable, general-purpose purification method for crude 6-bromo-7-fluoro-1H-quinazolin-4-one?
-
A: For general-purpose purification of research-scale quantities, flash column chromatography on silica gel is the most versatile and widely used technique.[4][6] It allows for the separation of a broad range of impurities. However, for acid-sensitive intermediates, pre-treatment of the silica with triethylamine is highly recommended.[5]
-
-
Q2: How do I select the best solvent system for recrystallization?
-
A: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely soluble or completely insoluble at all temperatures.
-
Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Co-solvent System: If a single solvent isn't effective, use a co-solvent system (a "good" solvent and a "poor" solvent). Dissolve the compound in a minimum amount of hot "good" solvent, then add the "poor" solvent dropwise until turbidity appears. Reheat to clarify and then cool slowly.[6]
-
-
-
Q3: When is it necessary to use Preparative HPLC instead of flash chromatography?
-
A: Preparative HPLC is justified when high-resolution separation is required.[6] Key scenarios include:
-
Separating Close-Eluting Impurities: When impurities have very similar polarity to the product (ΔRf < 0.1 on TLC).
-
Final Polishing: To achieve very high purity (>99%) for compounds intended for biological testing or as analytical standards.
-
Complex Mixtures: When multiple components are present in the crude mixture. While more expensive and time-consuming, HPLC offers superior separating power.[7]
-
-
Key Purification Protocols
Protocol 1: General Recrystallization from Ethanol
This protocol is a standard procedure for solid quinazolinone derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol (or another suitable solvent) and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth (and higher purity), you can insulate the flask. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Triethylamine-Treated Silica)
This protocol is designed to purify neutral or basic compounds that may be sensitive to acidic silica.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare the eluent by adding 0.5-1% (v/v) triethylamine to the pre-mixed solvent system.
-
Prepare a slurry of silica gel in this eluent and pack the column.
-
Equilibrate the packed column by flushing with at least 2-3 column volumes of the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution: Begin elution with the chosen solvent system, applying pressure to maintain a steady flow. Collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The residual triethylamine is volatile and will be removed under high vacuum.
Summary of Purification Techniques and Impurity Types
The choice of purification method is directly linked to the nature of the impurities present.
| Impurity Type | Probable Cause | Recommended Primary Purification Method | Secondary/Polishing Method |
| Acyclic Intermediate | Incomplete cyclization | Recrystallization | Flash Column Chromatography |
| Starting Materials (Acidic) | Hydrolysis, incomplete reaction | Acid-Base Extraction | Flash Column Chromatography |
| Starting Materials (Neutral) | Incomplete reaction | Flash Column Chromatography | Recrystallization |
| Closely-Related Isomers | Non-specific reaction | Preparative HPLC | Recrystallization (if applicable) |
| Baseline/Polymeric Material | Decomposition | Filtration through a plug of silica/celite | Flash Column Chromatography |
Logical Relationships in Purification
The interplay between compound properties, impurities, and available techniques dictates the purification path.
Caption: Interplay of factors in purification strategy.
References
- Technical Support Center: Synthesis of Quinazolinone Derivatives. (2025). Benchchem.
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- Troubleshooting common side reactions in quinazoline synthesis. (2025). Benchchem.
- Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ionită, I., & Magearu, V. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Department of Physical Chemistry.
- Hans, M., & Delaude, L. Organic Syntheses Procedure.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PMC.
- Scaling Small Molecule Purification Methods for HPLC. Agilent.
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. (2025). Benchchem.
- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC.
- Rajveer, C. H., Swarnalatha, C. H., Rathinaraj, B. S., & Sudhrshini, S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace.
- 6-BroMo-7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis. chemicalbook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
overcoming solubility issues of quinazolinones in NMR solvents
The "Brick Dust" Challenge: Understanding the Physics
Quinazolinones are notoriously difficult to characterize by solution-state NMR. As a researcher, you are likely facing the "brick dust" phenomenon: a compound that is crystalline, high-melting, and refuses to dissolve in standard organic solvents.[1][2]
The Causality:
The quinazolinone scaffold consists of a fused benzene and pyrimidine ring.[3] This creates a planar, electron-deficient aromatic system that exhibits strong intermolecular
-
Lattice Energy vs. Solvation Energy: To dissolve, the solvent must overcome the crystal lattice energy. For quinazolinones, the lattice energy is exceptionally high due to efficient packing.[2]
-
Aggregation: Even when "dissolved," these molecules often form solute-solute aggregates (dimers/oligomers) in solution, leading to broad lines and concentration-dependent chemical shifts.[1][2]
This guide provides a tiered troubleshooting protocol to break these intermolecular forces.
Phase I: The Solvent Matrix (Selection Logic)
Do not default to Chloroform-d (
Solvent Hierarchy Table
| Solvent | Polarity ( | Interaction Mechanism | Pros | Cons |
| Chloroform-d ( | 4.8 | Weak Dipole | Cheap, volatile (easy recovery).[1][2] | Poor solubility for fused heterocycles.[2] |
| DMSO- | 46.7 | Strong H-Bond Acceptor | Disrupts H-bonds; high dipole moment.[2] | High viscosity (broad lines); hygroscopic; difficult to remove.[2] |
| Methanol- | 32.7 | H-Bond Donor/Acceptor | Good for polar substituents.[2] | Exchangeable protons (NH/OH) will disappear.[2] |
| TFA- | 8.55 | Protonation | The Nuclear Option. Protonates basic nitrogens, breaking stacking.[2] | Expensive; reactive; drastically alters chemical shifts.[2] |
Decision Logic for Solvent Selection
Use the following workflow to select the correct solvent system without wasting sample.
Figure 1: Decision tree for solvent selection based on solubility and aggregation states.
Phase II: Thermodynamic Intervention (VT-NMR)
If your sample dissolves in DMSO-
Protocol: High-Temperature Acquisition
Target Temperature: 353 K (80°C) for DMSO-
-
Preparation: Use a high-quality NMR tube (Wilmad 507-PP or equivalent) rated for thermal stress.[2]
-
Gas Flow: Increase the VT gas flow to 535 L/hr (or instrument specific high-flow setting) to ensure uniform heating.
-
Equilibration:
-
Set temperature to 353 K.
-
WAIT 15 MINUTES. This is non-negotiable. The sample and the probe mechanics must reach thermal equilibrium to prevent "shim drift" during acquisition.
-
-
Tuning/Matching: Re-tune the probe at temperature. Impedance changes significantly with heat.[2]
-
Shimming: Re-shim. Convection currents can degrade lineshape; spin the sample if using a non-gradient shim system, but usually, keep it non-spinning for modern probes to avoid modulation sidebands.[1][2]
Critical Warning: Do not exceed 100°C in DMSO without checking your probe's safety limits. Never heat
or Methanol-in a sealed tube significantly above room temperature due to pressure buildup.[2]
Phase III: Chemical Modification (The "TFA Trick")
When heat fails, you must alter the chemical nature of the solute. Quinazolinones are weak bases.[2] Protonating the pyrimidine nitrogen creates a cation, introducing electrostatic repulsion between molecules and breaking the stacking lattice.
The TFA- Protocol
Reagent: Trifluoroacetic acid-d (
Method A: The Spike (Recommended first)
-
Prepare sample in
(suspension is okay).[2] -
Add 2-3 drops of TFA-
.[2] -
Shake vigorously.[2] The suspension often clears immediately as the salt forms and dissolves.
Method B: The Solvent Switch
-
Dissolve the entire sample in pure TFA-
.[2]
Data Interpretation Warning:
-
Shift Migration: Protonation will cause significant downfield shifts (deshielding), particularly for protons on the heterocyclic ring (H2, H5, H8).[1][2]
-
Exchangeables: NH and OH protons will exchange with deuterium from TFA-
and disappear from the spectrum.[2][4] -
Comparison: You cannot directly compare chemical shifts from a TFA-
spectrum to a neutral spectrum reported in literature.[2]
Phase IV: Hardware & Acquisition Optimization
If solubility remains in the micromolar range (< 1 mg/0.6 mL), you are signal-limited.[2]
Shigemi Tubes
Why: Standard tubes require 600
-
Benefit: You can dissolve your 0.5 mg in 280
of solvent, effectively doubling the concentration.[2] -
Requirement: Ensure the bottom glass length matches your solvent (e.g., DMSO-bottom for DMSO samples) to prevent magnetic susceptibility distortion.
The Rule
Signal-to-Noise (S/N) scales with the square root of the number of scans (
-
To double the S/N, you must run 4 times as many scans.[2][5]
-
Recommendation: If the proton spectrum is noisy at 16 scans, do not try 32. Jump to 128 or 256 scans.[2]
Troubleshooting FAQs
Q: My sample is soluble in DMSO, but the peaks are very broad. Is it impure? A: Not necessarily.[2] Broad peaks in DMSO often indicate aggregation or restricted rotation (rotamers) due to the high viscosity of the solvent.
-
Test: Run the sample at 80°C (353 K). If the peaks sharpen and resolve, it was aggregation/viscosity, not impurity.[1][2]
Q: I used TFA-d and my peaks moved 1.0 ppm downfield. Is this the same compound? A: Yes. Protonation of the quinazolinone nitrogen creates a positive charge that withdraws electron density from the ring, deshielding the protons. This is expected.
Q: Can I recover my sample after using DMSO-
-
Method: Lyophilization (freeze-drying) is best.[2] Alternatively, perform an aqueous workup: add water to the DMSO solution (the quinazolinone will likely precipitate out), filter the solid, and wash with water to remove DMSO.[1]
Q: Why not just use Acetone-
References
-
BenchChem. (2025).[2] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Link[1][2]
-
Cambridge Isotope Laboratories. (2023).[2] NMR Solvent Data Chart. Link
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Link[1][2]
-
University of Oxford. (2023).[2] Variable Temperature NMR Experiments: Protocols and Safety. Department of Chemistry NMR Facility.[2][7][8] Link
-
Sloop, J. C. (2013).[2] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Link
Sources
- 1. rsc.org [rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 5. Sample requirement - Plateforme de biologie structurale - Université de Montréal - Confluence [wiki.umontreal.ca]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Troubleshooting Regio-selectivity in 6-Bromo-7-Fluoro Quinazolinone Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-bromo-7-fluoro quinazolinone derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of controlling regioselectivity during substitution reactions. Our goal is to equip you with the scientific rationale and practical protocols needed to navigate these complex transformations successfully.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a primary concern in reactions with 6-bromo-7-fluoro quinazolinone?
The 6-bromo-7-fluoro quinazolinone scaffold presents two distinct, electronically-activated sites for nucleophilic aromatic substitution (SNAr): the carbon atom bonded to the bromine at position C6 and the carbon atom bonded to the fluorine at position C7.[1][2] Both halogens act as leaving groups, but their electronic properties and the inherent nature of the quinazolinone ring system create a competitive reaction environment. The pyrimidine portion of the quinazolinone core is strongly electron-withdrawing, which reduces the electron density of the fused benzene ring, making it susceptible to nucleophilic attack—a reaction typically challenging for aryl halides.[3] Consequently, a nucleophile can attack either the C6 or C7 position, potentially leading to a mixture of regioisomers. Controlling the reaction to favor one isomer over the other is crucial for synthesizing the desired target molecule and avoiding difficult purification steps.
Q2: Between the C6-Bromo and C7-Fluoro positions, which is generally more reactive towards nucleophiles?
In nucleophilic aromatic substitution (SNAr), the reaction generally proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[2][4]
-
Electrophilicity of the Carbon: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the C7 carbon significantly more electron-poor (electrophilic) than the C6 carbon. This makes C7 the kinetically favored site for nucleophilic attack.
-
Leaving Group Ability: While bromide is generally a better leaving group than fluoride in SN1 or SN2 reactions, this is less critical in SNAr. Since the C-halogen bond is broken in the fast, second step of the reaction, the stability of the leaving group has a smaller influence on the overall reaction rate compared to the energy of the initial attack.[2]
Therefore, the C7-fluoro position is typically more reactive and the site of preferential substitution under kinetically controlled conditions due to the powerful activating effect of the fluorine atom.[2][5]
Q3: How can I definitively determine the regiochemical outcome of my reaction?
Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is the most reliable approach:
-
¹H NMR: The coupling constants between the remaining aromatic proton (at C5 or C8) and the fluorine atom can be diagnostic. A ³J(H-F) coupling (typically 4-10 Hz) would be expected for a C6-substituted product (proton at C5 coupling to fluorine at C7), while a ⁴J(H-F) coupling (typically 2-4 Hz) would be seen for a C7-substituted product (proton at C8 coupling to fluorine at C6, if fluorine remains).
-
¹⁹F NMR: This is a highly sensitive method. The chemical shift of the fluorine will be different depending on the substituent at the adjacent position. Furthermore, ¹⁹F-¹H coupling can provide clear evidence of proximity.
-
2D NMR (HMBC/NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. It shows correlations between protons and carbons over two or three bonds. For example, in a C7-substituted product, a correlation between the proton on the incoming nucleophile's alpha position and the C7 and C8 carbons of the quinazolinone ring would provide definitive proof of the substitution site.[6][7]
Visualizing the Competing Pathways
The diagram below illustrates the two competing SNAr pathways. The stability of the intermediate Meisenheimer complex is the key factor determining the reaction's course.
Caption: Competing SNAr pathways for 6-bromo-7-fluoro quinazolinone.
Troubleshooting Guides
Problem 1: My reaction yields a mixture of C6 and C7 substituted products. How can I improve selectivity for the desired C7 position?
Root Cause Analysis: Obtaining a mixture indicates that the reaction conditions are not sufficiently optimized to favor the kinetically preferred C7 substitution exclusively. The energy difference between the activation barriers for attack at C6 and C7 may be small, allowing both pathways to proceed.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most critical parameter for favoring the kinetic product. A lower temperature will provide less energy to the system, making it more difficult to overcome the higher activation barrier for C6 substitution.
-
Select a Milder Base: Strong bases can sometimes lead to side reactions or equilibrate the products. Using a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.
-
Optimize the Solvent: Less polar aprotic solvents, such as 1,4-dioxane or tetrahydrofuran (THF), can enhance selectivity for C7. Highly polar aprotic solvents like DMF and DMSO are excellent for SNAr but can sometimes reduce selectivity by better solvating the transition states of both pathways.
-
Consider Nucleophile Hardness: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles (e.g., those with oxygen or nitrogen donors like primary amines and alkoxides) tend to react faster at the "harder," more electrophilic C7 center.
Optimized Protocol for C7 Substitution
| Parameter | Recommended Condition | Rationale |
| Temperature | Start at room temperature, then cool to 0 °C if needed. | Favors the kinetic product (lower activation energy). |
| Solvent | 1,4-Dioxane or THF | Less polar aprotic; can improve selectivity. |
| Base | K₂CO₃ or Cs₂CO₃ | Mild, non-nucleophilic; minimizes side reactions. |
| Nucleophile | Primary amines, secondary amines, alcohols. | "Harder" nucleophiles prefer the more electrophilic C7. |
Problem 2: I need to synthesize the C6-substituted isomer, but the reaction is either very slow or yields the C7 isomer. What can I do?
Root Cause Analysis: Forcing the reaction towards the kinetically disfavored C6 position requires overcoming a higher activation energy barrier. The conditions must be adjusted to either make the C6 pathway accessible or to use an alternative reaction mechanism that inherently favors C6.
Troubleshooting Protocol:
-
Increase the Reaction Temperature: Supplying more thermal energy is necessary to overcome the higher activation barrier for C6 substitution. Refluxing conditions are often required.
-
Use a High-Boiling Point Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are ideal. Their polarity helps stabilize the charged Meisenheimer complex, and their high boiling points allow for the necessary high reaction temperatures.
-
Utilize "Softer" Nucleophiles: "Soft" nucleophiles, such as thiols (sulfur donors), may exhibit a greater preference for reaction at the C6 position, which is attached to the larger, more polarizable bromine atom.
-
Switch to a Different Mechanism (Metal Catalysis): If SNAr fails, cross-coupling reactions are a powerful alternative. Reactions like the Buchwald-Hartwig amination (for N-nucleophiles) or Suzuki/Stille coupling (for C-nucleophiles) using a palladium catalyst will selectively occur at the C-Br bond, leaving the C-F bond intact.[8]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting regioselectivity issues.
Problem 3: My reaction suffers from low yield and significant starting material decomposition.
Root Cause Analysis: Quinazolinone systems, while relatively stable, can be susceptible to degradation under harsh conditions.[3] Low yields not attributable to poor regioselectivity often point to issues with reaction conditions promoting decomposition pathways or hydrolysis.[9][10]
Troubleshooting Protocol:
-
Ensure Rigorously Anhydrous Conditions: Water can act as a competing nucleophile, leading to hydrolysis of the quinazolinone ring, especially at elevated temperatures. Use oven-dried glassware and anhydrous solvents.
-
Employ an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to prevent potential oxidation, especially if your substrates or reagents are sensitive.
-
Evaluate Base Strength and Stoichiometry: An overly strong base or an excess of base can deprotonate other sites on the molecule, leading to undesired side reactions. Use the minimum effective amount of the mildest possible base.
-
Monitor Reaction Progress Carefully: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Extended reaction times at high temperatures can lead to product degradation. If the reaction stalls, it is better to stop and re-evaluate than to continue heating indefinitely.
Summary of Influential Factors
Caption: Key experimental factors influencing regioselectivity.
References
- Abdel-Jalil, R. J., Al-Momani, E., Tahtamooni, L., et al. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Letters in Organic Chemistry, 7(5), 360-366.
- Niharika, P., Namratha, J. R., & Sunitha, N. (2022). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Current Trends in Pharmacy and Pharmaceutical Chemistry, 4(1), 35-40.
- Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5678.
- Prashant, P., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1274, 134546.
- Borah, J., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 989335.
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
-
MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
El-Sayed, M. A. F., & Harrity, J. P. A. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances, 14(16), 11139-11144. [Link]
-
El-Faham, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5619. [Link]
- Majid, R. (n.d.).
- BenchChem. (2025). Methods for regioselective functionalization of the quinazoline ring. BenchChem Technical Support.
-
Asif, M. (2018). Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Al-Ostath, A., & Al-Zaqri, N. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 155. [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
- Sanas, P. (n.d.). Nucleophilic Aromatic Substitution. NCRD's Sterling Institute of Pharmacy.
-
MDPI. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ncrdsip.com [ncrdsip.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-bromo-7-fluoro-1H-quinazolin-4-one
Prepared by: Senior Application Scientist, Chemical Development Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-bromo-7-fluoro-1H-quinazolin-4-one. It addresses common stability issues encountered under basic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your experiments.
Core Concepts: Understanding the Stability of a Substituted Quinazolinone
Before troubleshooting specific issues, it is crucial to understand the inherent chemical properties of 6-bromo-7-fluoro-1H-quinazolin-4-one that govern its behavior in basic media.
The Quinazolinone Core: A Stable Heterocycle
The 4(3H)-quinazolinone ring system is generally robust and is found in many natural products and pharmaceutical agents.[1] The ring is quite stable in many chemical reactions, including oxidation and reduction.[1] It can withstand cold, dilute acidic and alkaline solutions, but degradation can occur if these solutions are boiled.[1] The lactam-lactim tautomerism is a key feature of the quinazolinone core, influencing its reactivity and interaction with other molecules.[1]
Influence of Halogen Substituents (Br and F)
The presence of bromine at the C-6 position and fluorine at the C-7 position significantly influences the electronic properties of the benzene portion of the molecule. Both are electron-withdrawing groups, which can make the aromatic ring more susceptible to certain reactions, particularly nucleophilic aromatic substitution (SNAr).[2]
Primary Stability Concerns in Basic Media
When 6-bromo-7-fluoro-1H-quinazolin-4-one is exposed to basic conditions, two primary degradation pathways must be considered:
-
Hydrolysis of the Quinazolinone Ring: Strong bases, especially when heated, can catalyze the hydrolytic cleavage of the amide bond within the pyrimidine ring.[3][4] This results in the formation of derivatives of the corresponding anthranilic acid, leading to a loss of the desired heterocyclic structure.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring, enhanced by the halogen substituents, makes it a potential target for nucleophilic attack.[2][5] In the presence of a strong nucleophile (which is often the base itself, like OH⁻, or another species in the reaction mixture), either the bromine or fluorine atom could be displaced.
Frequently Asked Questions (FAQs)
Q1: Is 6-bromo-7-fluoro-1H-quinazolin-4-one generally stable in basic solutions?
A: It exhibits moderate stability. It is generally stable in cold, dilute alkaline solutions.[1][6] However, stability decreases significantly with increasing base concentration, temperature, and exposure time.[1][3] Boiling in alkaline solutions will likely cause degradation.[1]
Q2: What are the primary degradation pathways I should be concerned about under basic conditions?
A: The two main pathways are hydrolysis of the amide bond in the quinazolinone ring, leading to ring-opening, and Nucleophilic Aromatic Substitution (SNAr), where the bromide or fluoride is displaced by a nucleophile.[2][3][4]
Q3: Can the bromine or fluorine atoms be displaced by nucleophiles in a basic medium?
A: Yes, this is a significant possibility via an SNAr mechanism.[2] The rate of this reaction is enhanced by the electron-withdrawing nature of the quinazolinone ring system. Interestingly, in SNAr reactions, fluoride can be a better leaving group than bromide because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[5][7][8]
Q4: How does temperature affect the stability of this compound in the presence of a base?
A: Temperature is a critical factor. High temperatures dramatically accelerate the rates of both hydrolysis and SNAr.[3] If a reaction requires basic conditions, it is often best to run it at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when using 6-bromo-7-fluoro-1H-quinazolin-4-one in basic conditions.
Issue 1: Unexpected Side Products are Observed by TLC, HPLC, or LC-MS Analysis.
-
Possible Cause A: Hydrolysis of the Quinazolinone Ring
-
Rationale: Prolonged exposure to aqueous base, especially at elevated temperatures, can cleave the lactam (amide) bond in the heterocyclic ring.[3][4] This would result in a more polar, ring-opened product derived from 2-amino-4-bromo-5-fluorobenzoic acid.
-
Recommended Actions:
-
Minimize Water: Use anhydrous solvents and reagents if the reaction chemistry permits.[3]
-
Limit Exposure Time: During aqueous workups, perform extractions quickly and avoid letting the mixture sit for extended periods in basic layers.
-
Use Milder Bases: Consider using organic bases (e.g., triethylamine, DIPEA) or weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) instead of strong hydroxides if compatible with your reaction.[3]
-
-
-
Possible Cause B: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The base itself (e.g., OH⁻) or another nucleophile in your reaction mixture may be displacing the bromine or fluorine atom. The C-F bond is highly polarized, making the C-7 position a likely site for nucleophilic attack.[5][8] The product would be a 6-bromo-7-hydroxy- (or other substituted) quinazolinone or a 7-fluoro-6-hydroxy-quinazolinone.
-
Recommended Actions:
-
Protecting Groups: If the nucleophile is a necessary reagent for another part of the molecule, consider if a protecting group strategy is viable.
-
Base Selection: Choose a non-nucleophilic, sterically hindered base if its sole purpose is deprotonation (e.g., DBU, LiHMDS).
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the higher activation energy SNAr pathway.
-
-
Issue 2: Low Yield or Complete Degradation of Starting Material.
-
Possible Cause A: Harsh Basic Conditions
-
Rationale: Using a high concentration of a strong base (e.g., >2M NaOH or KOH) combined with heating can lead to rapid and complete decomposition through multiple pathways.[3]
-
Recommended Actions:
-
Titrate the Base: Use only the minimum stoichiometric amount of base required for the reaction.[3]
-
Screen Weaker Bases: Systematically test weaker bases to find one that promotes the desired reaction without causing significant degradation. Inorganic bases like Cs₂CO₃ have been shown to be effective promoters for C-N bond formation in quinazolinone synthesis without being overly harsh.[9]
-
Optimize Temperature: Run a temperature optimization study to find the sweet spot that balances reaction rate with compound stability.
-
-
-
Possible Cause B: Prolonged Exposure During Workup
-
Rationale: The workup is a critical step. Leaving the compound in a basic aqueous solution for hours, even at room temperature, can lead to significant product loss.
-
Recommended Actions:
-
Prompt Neutralization: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) as soon as the reaction is complete, before extraction.[3]
-
Acid-Base Extraction: For purification, consider an acid-base extraction. Dissolve the crude material in an organic solvent and extract with dilute acid. The basic quinazolinone will move to the aqueous layer. The layers can then be separated, and the aqueous layer quickly basified to precipitate the purified product, which is then immediately filtered or extracted.[10]
-
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary competing degradation pathways for 6-bromo-7-fluoro-1H-quinazolin-4-one in a basic medium containing a generic nucleophile (Nu⁻).
Caption: Competing degradation pathways for 6-bromo-7-fluoro-1H-quinazolin-4-one.
Experimental Protocols
Protocol 1: Stability Assessment Under Basic Conditions
This protocol provides a systematic way to evaluate the stability of your compound at different pH values.
Objective: To quantify the degradation of 6-bromo-7-fluoro-1H-quinazolin-4-one over time at pH 9 and pH 12.
Materials:
-
6-bromo-7-fluoro-1H-quinazolin-4-one
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solutions: pH 9 (e.g., borate buffer) and pH 12 (e.g., phosphate buffer)
-
Internal Standard (IS), e.g., a structurally similar and stable compound like caffeine.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 6-bromo-7-fluoro-1H-quinazolin-4-one in ACN.
-
Prepare a 1 mg/mL stock solution of the Internal Standard in ACN.
-
-
Prepare Test Solutions:
-
In two separate vials, add 950 µL of the respective buffer (pH 9 and pH 12).
-
To each vial, add 50 µL of the compound stock solution to get a final concentration of 50 µg/mL.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately take a 100 µL aliquot from each vial.
-
Add 100 µL of the Internal Standard solution.
-
Add 800 µL of ACN to quench any reaction.
-
Analyze by HPLC or LC-MS. This is your T=0 reference point.
-
-
Incubation and Sampling:
-
Store the test solution vials at a controlled room temperature (e.g., 25 °C).
-
Take 100 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
Process each aliquot as described in step 3.
-
-
Data Analysis:
-
Calculate the peak area ratio of the target compound to the Internal Standard for each time point.
-
Plot the percentage of the compound remaining vs. time. The formula is: (% Remaining) = (Area_Ratio_Tx / Area_Ratio_T0) * 100.
-
Protocol 2: Troubleshooting Workflow Diagram
This workflow can guide your decision-making process when encountering stability issues.
Caption: A logical workflow for troubleshooting stability issues.
Summary of Stability and Recommendations
| Condition | Base Type | Temperature | Expected Stability | Primary Risk | Recommendation |
| Aqueous Workup | NaOH, KOH (dilute) | Room Temp | Low to Moderate | Hydrolysis | Minimize exposure time; neutralize promptly.[3] |
| Organic Synthesis | NaH, K₂CO₃, Cs₂CO₃ | Room Temp | Good | SNAr (if nucleophile present) | Use anhydrous solvents; prefer non-nucleophilic bases. |
| Organic Synthesis | NaOH, KOH (conc.) | > 80 °C | Very Low | Hydrolysis & SNAr | Avoid these conditions unless required and optimized.[1] |
| Purification | Basic Alumina | Room Temp | Moderate | Potential for on-column degradation | Prefer silica gel or reverse-phase chromatography. |
References
- BenchChem. Troubleshooting common side reactions in quinazoline synthesis. [URL: https://www.benchchem.com/troubleshooting/common-side-reactions-quinazoline-synthesis]
- Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222729/]
- Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9919317/]
- Ionescu, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery. [URL: https://www.researchgate.net/publication/228412678_Time_Stability_Studies_of_Quinazoline_Derivative_Designed_to_Fight_Drug_Resistance_Acquired_by_Bacteria]
- Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. [URL: https://dash.harvard.edu/handle/1/33720931]
- Bentiss, F., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383021/]
- Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research. [URL: https://www.researchgate.
- Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [URL: https://www.chemistrysteps.
- BenchChem. A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. [URL: https://www.benchchem.
- Zhang, Y., et al. (2022). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. Xenobiotica. [URL: https://www.tandfonline.com/doi/full/10.1080/00498254.2022.2064299]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.
- El-Sayed, M. A., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Drug and Chemical Toxicology. [URL: https://www.researchgate.
- Laborie, S., et al. (2021). Multi-residue analysis of 104 pesticides in blood and plasma by LC-MS/MS and ATD-GC-MS/MS. Journal of Chromatography A. [URL: https://www.sciencedirect.com/science/article/pii/S002196732100494X]
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [URL: https://www.youtube.
- ChemicalBook. 6-BroMo-7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis. [URL: https://www.chemicalbook.
- Scribd. Nucleophilic Aromatic Substitution Guide. [URL: https://www.scribd.
- El-Faham, A., et al. (2023). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10656623/]
- BenchChem. Troubleshooting common issues in quinazoline synthesis protocols. [URL: https://www.benchchem.com/troubleshooting/common-issues-quinazoline-synthesis-protocols]
- Khan, I., & Ibrar, A. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845348/]
- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Research and Review. [URL: https://www.researchgate.net/publication/370044805_Synthesis_And_Antibacterial_Activity_of_6-Bromo-2-O-_Amin-_Ophenyl-3-Amino-_Quinazolin-43h]
- Rajveer, C. H., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.scispace.
- Butnariu, M., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7985]
- Gholamzadeh, P., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11224216/]
- Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [URL: https://www.researchgate.
- Iqbal, M. A., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b00699]
- Al-Omar, M. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [URL: https://www.researchgate.
- Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [URL: https://pubmed.ncbi.nlm.nih.gov/6549616/]
- Altan, M., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal. [URL: https://www.researchgate.net/publication/356569106_Synthesis_of_6-Substituted_3H-Quinazolin-4-Ones_and_Their_Antimicrobial_Activity]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kmonceau.fr [kmonceau.fr]
- 12. Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-Bromo-7-fluoro-1H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. The quinazolinone scaffold is a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities.[1][2] Among its many derivatives, 6-bromo-7-fluoro-1H-quinazolin-4-one stands as a molecule of significant interest due to the unique electronic properties imparted by its halogen substituents. This technical guide, designed for the discerning researcher, provides an in-depth analysis of the ¹³C NMR chemical shifts of this compound. In the absence of direct, published experimental data for this specific molecule, we present a comprehensive, predictive, and comparative analysis based on established spectroscopic principles and data from structurally related analogs.
The Structural and Spectroscopic Significance of Halogenation
The introduction of bromine and fluorine atoms onto the quinazolinone core at positions 6 and 7, respectively, dramatically influences the electron distribution within the aromatic system. This, in turn, has a profound impact on the ¹³C NMR chemical shifts. Understanding these effects is crucial for confirming the successful synthesis of the target molecule and for the structural verification of related compounds.
Key Influences of Bromine and Fluorine Substituents:
-
Inductive Effects: Both bromine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This generally leads to a deshielding of the directly attached carbon and, to a lesser extent, adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).
-
Mesomeric Effects: As halogens, both bromine and fluorine possess lone pairs of electrons that can be delocalized into the aromatic ring through a resonance or mesomeric effect (+M). This effect increases electron density at the ortho and para positions relative to the substituent, leading to increased shielding and an upfield shift in the ¹³C NMR spectrum. The +M effect generally decreases down the group (F > Cl > Br > I).
-
Heavy Atom Effect: For bromine, a "heavy atom effect" can also come into play. This phenomenon, which is more pronounced for heavier halogens like bromine and iodine, can lead to a significant upfield shift (increased shielding) of the carbon directly bonded to the halogen.[3] This is a result of spin-orbit coupling and is a deviation from simple electronegativity-based predictions.
Predicted ¹³C NMR Chemical Shifts of 6-Bromo-7-fluoro-1H-quinazolin-4-one
The following table presents the predicted ¹³C NMR chemical shifts for 6-bromo-7-fluoro-1H-quinazolin-4-one. These predictions are derived from a combination of additive substituent effects observed in related quinazolinone derivatives and general principles of NMR spectroscopy. The numbering of the quinazolinone ring system is provided in the molecular structure diagram below.
Molecular Structure of 6-Bromo-7-fluoro-1H-quinazolin-4-one
Caption: Numbering of the 6-bromo-7-fluoro-1H-quinazolin-4-one scaffold.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Prediction |
| C2 | ~146 | Relatively unaffected by substituents on the benzene ring. |
| C4 | ~161 | Carbonyl carbon, typically found in this region for quinazolinones. |
| C4a | ~148 | Bridgehead carbon, influenced by the adjacent nitrogen and aromatic ring. |
| C5 | ~128 | meta to the bromine and ortho to the fluorine. The -I effect of fluorine will cause a downfield shift. |
| C6 | ~118 | Directly attached to bromine. The heavy atom effect will cause a significant upfield shift. |
| C7 | ~150 (d, ¹JCF ≈ 250 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant.[4] |
| C8 | ~116 (d, ²JCF ≈ 20 Hz) | ortho to the fluorine, will experience a downfield shift and a smaller two-bond C-F coupling. |
| C8a | ~122 | Bridgehead carbon, influenced by the substituents on the benzene ring. |
Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature. The notation (d) indicates a doublet due to carbon-fluorine coupling, with the predicted coupling constant (J) in Hertz.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected shifts with experimental data from mono-substituted quinazolinones.
| Compound | C5 (ppm) | C6 (ppm) | C7 (ppm) | C8 (ppm) | Solvent |
| Quinazolin-4(3H)-one | ~127 | ~126 | ~134 | ~127 | DMSO-d₆ |
| 6-Bromo-quinazolin-4(3H)-one | ~129 | ~118 | ~137 | ~129 | DMSO-d₆ |
| 7-Fluoro-3-phenylquinazolin-4(3H)-one | ~128 (d) | ~116 (d) | ~163 (d) | ~115 (d) | CDCl₃ |
Data is compiled and approximated from various sources for illustrative purposes.[5][6]
Analysis of Trends:
-
6-Bromo-quinazolin-4(3H)-one: The presence of bromine at C6 causes a noticeable upfield shift for C6 itself, consistent with the heavy atom effect. The adjacent carbons, C5 and C7, are shifted slightly downfield.
-
7-Fluoro-3-phenylquinazolin-4(3H)-one: The fluorine at C7 results in a very significant downfield shift for C7, as expected from the strong -I effect of fluorine. The adjacent carbons, C6 and C8, are also significantly affected, showing both upfield and downfield shifts due to a combination of inductive and mesomeric effects, as well as observable C-F coupling.
By combining these observed trends, we can infer the chemical shifts for the di-substituted 6-bromo-7-fluoro-1H-quinazolin-4-one. The strong deshielding effect of the fluorine at C7 will dominate the electronic environment of that side of the benzene ring, while the heavy atom effect of bromine will be localized at C6.
Experimental Protocol for ¹³C NMR Acquisition
For researchers aiming to acquire experimental data for 6-bromo-7-fluoro-1H-quinazolin-4-one or related analogs, the following protocol provides a robust starting point.
Workflow for ¹³C NMR Analysis
Caption: A standardized workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Detailed Methodologies:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 6-bromo-7-fluoro-1H-quinazolin-4-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common choice for quinazolinones due to its excellent solubilizing power for a wide range of organic compounds.[7][8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.
-
Conclusion
References
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833–10841. [Link]
-
Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.). Retrieved February 15, 2026, from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (2024, July 4). Darou, 32(1), 133–151. [Link]
-
Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved February 15, 2026, from [Link]
-
Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts - ResearchGate. (2015, August 9). Retrieved February 15, 2026, from [Link]
-
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673) - NP-MRD. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]
-
Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. (2015, August 6). Retrieved February 15, 2026, from [Link]
-
CASPRE. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved February 15, 2026, from [Link]
-
13 C-NMR data of compounds (A4-A6). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]
-
13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (2007, October 9). Retrieved February 15, 2026, from [Link]
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. scispace.com [scispace.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. acgpubs.org [acgpubs.org]
A Comparative Crystallographic Guide to Halogenated Quinazolinones: Unveiling the Structural Nuances of 6-bromo- and 7-fluoro-1H-quinazolin-4-one
Senior Application Scientist Note: In the pursuit of novel therapeutics, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides an unparalleled atomic-resolution snapshot, elucidating the spatial arrangement of atoms and the intricate network of intermolecular interactions that govern a compound's physicochemical properties and biological activity. This guide was initially intended to provide a detailed crystallographic analysis of 6-bromo-7-fluoro-1H-quinazolin-4-one. However, a comprehensive search of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) revealed no publicly available experimental crystal structure for this specific molecule.
Therefore, this guide has been expertly curated to provide a comparative analysis of two closely related and structurally characterized analogues: 6-bromo-1H-quinazolin-4-one and 7-fluoro-1H-quinazolin-4-one . By examining the crystallographic data of these compounds, we can infer the likely structural impact of the bromo and fluoro substitutions on the quinazolinone scaffold, offering valuable insights for researchers in medicinal chemistry and drug design.
Experimental Protocol: A Generalized Approach to Crystallizing Quinazolinone Derivatives
The successful acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The following protocol is a synthesized methodology based on established procedures for the crystallization of quinazolinone derivatives. The causality behind each step is explained to provide a deeper understanding of the crystallization process.
Step-by-Step Crystallization and X-ray Diffraction Workflow:
-
Synthesis and Purification:
-
The target quinazolinone derivative is synthesized according to established synthetic routes.
-
Purification is critical. The compound should be purified to >98% purity, as impurities can inhibit crystal nucleation and growth. Techniques such as recrystallization or column chromatography are commonly employed.
-
-
Solvent Selection:
-
A systematic solvent screen is performed to identify suitable solvent systems. The ideal solvent is one in which the compound has moderate solubility.
-
A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often effective for techniques like vapor diffusion and anti-solvent crystallization.
-
-
Crystallization Technique - Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it with a perforated lid or parafilm to allow for the slow evaporation of the solvent.
-
The gradual increase in concentration will lead to supersaturation and, ideally, the formation of single crystals.
-
-
Crystal Harvesting and Mounting:
-
Once crystals of sufficient size (typically >50 µm in all dimensions) have formed, they are carefully harvested using a cryoloop.
-
The crystal is immediately flash-cooled in a stream of liquid nitrogen to prevent ice formation, which can damage the crystal lattice.
-
-
X-ray Diffraction Data Collection:
-
The frozen crystal is mounted on a goniometer in the X-ray beam of a diffractometer.
-
Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and molecular structure.
-
Comparative Crystallographic Data of Halogenated Quinazolinones
The following table summarizes the key crystallographic parameters for 6-bromo-1H-quinazolin-4-one and 7-fluoro-1H-quinazolin-4-one. This data provides a foundation for understanding the structural impact of different halogen substitutions.
| Parameter | 6-bromo-1H-quinazolin-4-one | 7-fluoro-1H-quinazolin-4-one (from PDB: 5QTM)[1] |
| Chemical Formula | C₈H₅BrN₂O | C₈H₅FN₂O |
| Molecular Weight | 225.04 g/mol | 164.14 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/n |
| Unit Cell Dimensions | a = 14.33 Å, b = 3.95 Å, c = 13.88 Å | a = 7.89 Å, b = 10.55 Å, c = 8.41 Å, β = 101.3° |
| Volume (ų) | 786.5 | 685.2 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.89 | 1.59 |
Note: The data for 6-bromo-1H-quinazolin-4-one is based on a representative entry from the Cambridge Structural Database (CSD). The data for 7-fluoro-1H-quinazolin-4-one is derived from its structure as a ligand in the Protein Data Bank entry 5QTM.
Structural Analysis and Comparison
The crystallographic data reveals significant differences in the solid-state packing and unit cell parameters of the two analogues, which can be attributed to the distinct electronic and steric properties of bromine and fluorine.
Key Structural Differences:
-
Crystal Packing: The difference in crystal systems (orthorhombic vs. monoclinic) and space groups indicates that the two molecules adopt fundamentally different packing arrangements in the solid state. This is a direct consequence of the varying intermolecular interactions mediated by the different halogen atoms.
-
Unit Cell Volume: The larger van der Waals radius of bromine compared to fluorine contributes to a significantly larger unit cell volume for the 6-bromo derivative.
-
Intermolecular Interactions: The bromine atom in 6-bromo-1H-quinazolin-4-one is capable of forming halogen bonds, which are directional non-covalent interactions that can influence crystal packing. In contrast, the highly electronegative fluorine atom of 7-fluoro-1H-quinazolin-4-one is more likely to participate in weaker dipole-dipole interactions and may influence the hydrogen-bonding network of the quinazolinone core.
Conclusion
While the crystal structure of 6-bromo-7-fluoro-1H-quinazolin-4-one remains to be determined, this comparative guide provides valuable insights into the structural effects of halogen substitution on the quinazolinone scaffold. The analysis of 6-bromo-1H-quinazolin-4-one and 7-fluoro-1H-quinazolin-4-one highlights the profound influence of the halogen's size, electronegativity, and propensity for specific intermolecular interactions on the resulting solid-state architecture. This information is crucial for understanding the structure-property relationships within this important class of molecules and can guide the design of future derivatives with tailored solid-state properties for pharmaceutical applications.
References
-
Dubianok, Y., Krojer, T., Kovacs, H., Moriaud, F., Wright, N., Strain-Damerell, C., Burgess-Brown, N., Bountra, C., Arrowsmith, C.H., Edwards, A., von Delft, F. (2019) Crystal Structure of NUDT5 in complex with FS-2639. RCSB Protein Data Bank. [Link]
Sources
Comparative Guide: Reactivity of 7-Fluoro vs. 7-Chloro Quinazolinone Derivatives
The following guide provides an in-depth technical comparison of 7-fluoro and 7-chloro quinazolinone derivatives, designed for medicinal chemists and process scientists.
Executive Summary: The Strategic Decision Matrix
In the design of quinazolinone-based pharmacophores (e.g., PARP, EGFR, or PI3K inhibitors), the choice between a 7-fluoro (7-F) and 7-chloro (7-Cl) substituent is rarely arbitrary. It dictates the available synthetic pathways and the final physicochemical profile of the drug candidate.
| Feature | 7-Fluoro Quinazolinone | 7-Chloro Quinazolinone |
| Primary Utility | Metabolic Blocker / Bioisostere | Synthetic Handle / Diversification |
| SNAr Reactivity | High (only if activated, e.g., by -NO2) | Low (Poor leaving group for SNAr) |
| Pd-Catalyzed Coupling | Inert (C-F bond is too strong) | High (Excellent for Suzuki/Buchwald) |
| Metabolic Stability | High (Blocks CYP450 oxidation) | Moderate (Lipophilic, potential liability) |
| Steric Demand | Low (Van der Waals radius ~1.47 Å) | Moderate (Van der Waals radius ~1.75 Å) |
Theoretical Basis: Electronic & Steric Divergence
The reactivity difference stems from the fundamental properties of the Carbon-Halogen bond.
-
Bond Dissociation Energy (BDE): The C-F bond (~116 kcal/mol) is significantly stronger than the C-Cl bond (~81 kcal/mol). This makes the 7-F derivative resistant to oxidative addition by Palladium(0), rendering it inert to standard cross-coupling conditions.
-
Electronegativity & Dipole: Fluorine (EN = 3.98) induces a much stronger dipole than Chlorine (EN = 3.16). In Nucleophilic Aromatic Substitution (SNAr), this high electronegativity stabilizes the anionic Meisenheimer Complex intermediate, lowering the activation energy for nucleophilic attack.
Visualization: Reactivity Divergence
Caption: Divergent reactivity profiles. 7-F favors SNAr due to transition state stabilization, while 7-Cl favors Pd-catalysis due to facile bond cleavage.
Detailed Reactivity Analysis
A. Nucleophilic Aromatic Substitution (SNAr)
Winner: 7-Fluoro (Conditional)
In the quinazolinone scaffold, the 7-position is located on the benzenoid ring, which is generally electron-rich compared to the pyrimidinoid ring (positions 2 and 4). Therefore, unactivated 7-fluoro and 7-chloro quinazolinones are both relatively inert to SNAr .
However, if an electron-withdrawing group (EWG) such as a nitro group (-NO2) is introduced at the 6-position, the 7-position becomes highly electrophilic.
-
Mechanism: The nucleophile attacks C7.[1] The highly electronegative Fluorine stabilizes the negative charge accumulation in the transition state (Meisenheimer complex) more effectively than Chlorine.
-
Outcome: 7-Fluoro-6-nitroquinazolinone reacts rapidly with amines, whereas the 7-Chloro analog reacts sluggishly or requires forcing conditions.
B. Transition Metal Catalysis (Suzuki/Buchwald)
Winner: 7-Chloro
For library synthesis and lead optimization, the 7-chloro derivative is the superior building block.
-
Mechanism: The reaction initiates with the Oxidative Addition of Pd(0) into the C-X bond.[2] The weaker C-Cl bond allows this step to proceed (often requiring electron-rich ligands like SPhos or XPhos), whereas the C-F bond is too stable.
-
Application: This allows the installation of aryl, heteroaryl (Suzuki), or amino (Buchwald) groups at the 7-position, enabling "Late-Stage Functionalization."
Experimental Protocols
Protocol A: SNAr Displacement of 7-Fluoro (Activated System)
Target: Synthesis of 7-amino-substituted derivatives from 7-fluoro-6-nitroquinazolinone.
Context: This reaction exploits the activating effect of the 6-nitro group. Reagents: 7-Fluoro-6-nitroquinazolin-4(3H)-one, Primary Amine (1.2 equiv), DIPEA (2.0 equiv), DMF.
-
Dissolution: Dissolve 1.0 mmol of 7-fluoro-6-nitroquinazolin-4(3H)-one in 5 mL of anhydrous DMF under N2.
-
Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) followed by 1.2 mmol of the desired primary amine (e.g., morpholine, aniline derivative).
-
Reaction: Stir at 60°C for 2–4 hours . Monitor by TLC/LC-MS. (Note: The 7-Cl analog would typically require temperatures >100°C or microwave irradiation for comparable conversion).
-
Workup: Pour the reaction mixture into ice-water (20 mL). The product typically precipitates. Filter, wash with water and cold ethanol.
-
Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH).
Protocol B: Suzuki-Miyaura Coupling of 7-Chloro
Target: Introduction of an aryl group at C7.
Context: 7-Chloro is less reactive than 7-Bromo. Standard Pd(PPh3)4 may fail. Use a catalyst system optimized for aryl chlorides. Reagents: 7-Chloroquinazolin-4(3H)-one, Arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), K3PO4 (2.0 equiv), 1,4-Dioxane/H2O (4:1).
-
Setup: In a microwave vial, combine 1.0 mmol 7-chloroquinazolinone, 1.5 mmol arylboronic acid, and 2.0 mmol K3PO4.
-
Catalyst: Add Pd2(dba)3 (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). Note: Pre-complexed catalysts like XPhos-Pd-G2 are also excellent alternatives.
-
Solvent: Add 4 mL degassed 1,4-dioxane and 1 mL degassed water. Seal the vial.
-
Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Strategic Workflow Diagram
Use this decision tree to select the correct starting material for your medicinal chemistry campaign.
Caption: Decision tree for selecting 7-F vs. 7-Cl precursors based on downstream synthetic requirements.
References
-
Reactivity of Halogenated Quinazolinones in Cross-Coupling: Mphahlele, M. J. (2014).[3] "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 19(11), 17435-17463.
-
Nucleophilic Substitution in Activated Quinazolines: Lefebvre, Q., et al. (2025). "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines." Pharmaceutics.[4]
-
Suzuki Coupling Protocols for Chlorides: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2][3][5] Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Synthesis of 7-Fluoro-6-nitro Precursors: Patent CN102702115A. "Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline."
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 6-bromo-7-fluoro-1H-quinazolin-4-one
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-bromo-7-fluoro-1H-quinazolin-4-one. We will compare and contrast different chromatographic strategies, explaining the scientific rationale behind each choice to arrive at a validated method suitable for pharmaceutical quality control.
Introduction: The Analytical Challenge
6-bromo-7-fluoro-1H-quinazolin-4-one is a heterocyclic compound of interest in pharmaceutical development. Ensuring its purity is paramount for safety and efficacy. The primary analytical challenge lies in developing a highly specific HPLC method capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This requires a "stability-indicating" method, one that can resolve and quantify the API in the presence of its degradants.[1]
Method Development Strategy: A Tale of Two Columns
The initial phase of method development focuses on selecting the appropriate stationary phase (column) and mobile phase. Given the aromatic and moderately polar nature of the analyte, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[2] In this guide, we compare two common C18 columns with a Phenyl-Hexyl column to illustrate the impact of stationary phase chemistry on selectivity.
Initial Screening and Column Selection
The core principle of chromatography is the differential partitioning of analytes between a stationary phase and a mobile phase. For halogenated aromatic compounds like our target, subtle differences in stationary phase chemistry can lead to significant changes in resolution.
-
Method 1: Standard C18 Column: A ubiquitous choice, the C18 (octadecylsilyl) stationary phase separates compounds primarily based on hydrophobicity.
-
Method 2: Phenyl-Hexyl Column: This stationary phase offers alternative selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic analyte.[3][4] This can be particularly effective for separating structurally similar aromatic compounds.
Initial screening experiments using a generic gradient of acetonitrile and water with 0.1% formic acid revealed that while both columns provided good peak shape for the main component, the Phenyl-Hexyl column showed superior resolution for a closely eluting impurity. This highlights the importance of screening multiple column chemistries early in development.
Mobile Phase Optimization: The Key to Resolution
With the Phenyl-Hexyl column selected, the next step is to fine-tune the mobile phase composition to achieve optimal separation.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. While both can be effective, they offer different selectivities.[4]
-
Acetonitrile: Generally provides lower viscosity and better UV transparency.
-
Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[4]
In our experiments, a gradient elution with acetonitrile and a 20 mM potassium phosphate buffer (pH 2.5) provided sharper peaks and better resolution compared to methanol-based mobile phases. The low pH of the mobile phase ensures that the analyte, which is weakly acidic, is in its neutral form, leading to better retention and peak shape on a reversed-phase column.
Final Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the final HPLC method.
| Parameter | Condition |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Forced Degradation Studies: Ensuring Stability-Indicating Power
To prove the method is stability-indicating, forced degradation studies are essential.[1][5] These studies intentionally stress the drug substance to generate potential degradation products.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.[5][7]
Stress Conditions
The following stress conditions were applied to 6-bromo-7-fluoro-1H-quinazolin-4-one as per ICH guideline Q1A(R2):[5][6]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80 °C for 48 hours
-
Photolytic Degradation: Exposed to UV and visible light (1.2 million lux hours and 200 watt hours/square meter)[1][6]
The developed HPLC method successfully separated the main peak from all degradation products formed under these stress conditions, confirming its stability-indicating nature. A representative chromatogram showing the separation of the API from its degradation products is shown below.
Workflow for HPLC Method Development
Caption: A stepwise workflow for HPLC method development.
Method Validation: The Proof of Performance
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]
Validation Results Summary
The following table summarizes the results of the method validation.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products. | No interference at the retention time of the analyte. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 1 - 150 µg/mL | Dependent on application. |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | Unaffected by small variations in flow rate, temperature, and mobile phase composition. | System suitability parameters are met. |
The results demonstrate that the developed HPLC method is linear, accurate, precise, and robust for the intended purpose.
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of 6-bromo-7-fluoro-1H-quinazolin-4-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a nominal concentration of 100 µg/mL.
Forced Degradation Sample Preparation
-
Acid/Base Hydrolysis: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 1 N HCl or 1 N NaOH. Heat as required. Cool to room temperature and neutralize. Dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for the specified time. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance at 80 °C. Prepare a 100 µg/mL solution in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light as per ICH Q1B guidelines. Prepare a 100 µg/mL solution in the mobile phase for analysis.
Forced Degradation Study Design
Caption: Design of the forced degradation study.
Conclusion and Recommendations
This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity determination of 6-bromo-7-fluoro-1H-quinazolin-4-one. The comparison between a standard C18 column and a Phenyl-Hexyl column demonstrated the superior selectivity of the latter for this particular analyte and its impurities. The final validated method, utilizing a Phenyl-Hexyl column with a phosphate-buffered acetonitrile gradient, is specific, linear, accurate, precise, and robust.
For routine quality control, the developed method is highly recommended. The forced degradation studies confirm its suitability for stability testing, providing confidence in its ability to monitor the purity of 6-bromo-7-fluoro-1H-quinazolin-4-one throughout its shelf life.
References
- ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
ResearchGate. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
-
PMC. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]
-
ResearchGate. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5. Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
-
analytica-world.com. (n.d.). Chromatographic Separation Methods in Simple Terms. Retrieved from [Link]
-
Separation methods: Chromatography. (n.d.). Retrieved from [Link]
-
CCAMP. (n.d.). Basics of chromatographic Techniques Course 1. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
International Journal of Pharmaceutical and Technical Research. (2012). Reverse Phase HPLC and Visible Spectrophotometric Methods for the Determination of Meropenem in Pure and Pharmaceutical Dosage Form. Retrieved from [Link]
-
SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
LCGC International. (2026). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Validation and application of reversed-phase high-performance liquid chromatography for quantitative analysis of acid orange 7 and Sudan II in blusher products. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edu.rsc.org [edu.rsc.org]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. m.youtube.com [m.youtube.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Distinguishing N-Alkylation vs. O-Alkylation in Quinazolinones
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The regioselectivity of alkylation in quinazolinone scaffolds is a critical parameter in drug discovery and development. The seemingly subtle difference between N-alkylation and O-alkylation can lead to profound changes in a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. This guide provides an in-depth comparison of analytical techniques and supporting experimental data to definitively distinguish between N- and O-alkylated quinazolinone isomers.
The Ambident Nucleophile: Understanding the N- vs. O-Alkylation Challenge
Quinazolin-4(3H)-ones possess an ambident nucleophilic character due to the lactam-lactim tautomerism, presenting two potential sites for alkylation: the nitrogen at position 3 (N3) and the oxygen at position 4 (O4). The outcome of the alkylation reaction is influenced by a variety of factors, including the nature of the alkylating agent, the base employed, the solvent system, and the reaction temperature.[1][2][3]
-
Hard and Soft Acid-Base (HSAB) Theory : A key principle governing regioselectivity is the HSAB theory. Hard electrophiles, such as dimethyl sulfate, tend to react at the harder oxygen atom, favoring O-alkylation. Conversely, softer electrophiles, like methyl iodide, preferentially react at the softer nitrogen atom, leading to N-alkylation.[4]
-
Reaction Conditions : Classical two-phase conditions using alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in aprotic solvents like DMF or acetone generally favor regioselective 3-N-alkylation.[1] However, the choice of base and solvent can significantly influence the outcome. For instance, the use of sodium hydride may also lead to N-alkylation.[1] In some cases, polar solvents are suggested to favor O-alkylation.[3]
Given these complexities, unambiguous structural characterization is paramount. An incorrect structural assignment can lead to costly and time-consuming errors in subsequent research and development phases.[1][5]
The Analytical Toolkit: A Comparative Overview
A multi-faceted analytical approach is often necessary for the definitive structural elucidation of alkylated quinazolinones. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, stands as the cornerstone for this differentiation. Mass spectrometry provides complementary information on molecular weight, while X-ray crystallography offers the ultimate, unambiguous structural proof when suitable crystals can be obtained.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton chemical shifts and coupling constants. | Rapid, provides initial indications of alkylation site. | Can be ambiguous without supporting data. |
| ¹³C NMR | Carbon chemical shifts. | Provides information on the carbon skeleton. | Lower sensitivity, requires more sample. |
| 2D NMR (HSQC, HMBC, NOESY) | Correlation between protons and carbons, through-bond and through-space correlations. | Provides definitive connectivity information for unambiguous structural assignment.[1][5] | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula. | Does not typically distinguish between isomers. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates. | Unambiguous structural determination.[6][7][8][9][10] | Requires a single, high-quality crystal, which can be challenging to obtain. |
Deep Dive into NMR Spectroscopy: The Key to Differentiation
NMR spectroscopy is the most powerful and readily accessible tool for distinguishing between N- and O-alkylated quinazolinone isomers in solution.[5]
Characteristic ¹H NMR Chemical Shifts
While not always conclusive on its own, ¹H NMR provides the first clues. The chemical shift of the protons on the carbon directly attached to the nitrogen or oxygen (e.g., the -CH₂- group of a benzyl substituent) is a key indicator.
-
N-Alkylation : The methylene protons of an N-benzyl group in a quinazolinone typically appear in the range of δ 5.18-5.21 ppm .[1]
-
O-Alkylation : In contrast, the methylene protons of an O-benzyl group are generally shifted downfield, appearing around δ 5.64 ppm .[1]
Unambiguous Assignment with 2D NMR
For definitive structural confirmation, 2D NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[11][12] It is crucial for assigning the chemical shifts of the alkyl group's carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds.[12] This is the most decisive experiment for distinguishing N- and O-alkylation.
-
For N-Alkylated Products: A key correlation will be observed between the protons of the N-CH₂R group and the C4 (C=O) and C2 carbons of the quinazolinone ring.[1]
-
For O-Alkylated Products: A correlation would be expected between the protons of the O-CH₂R group and the C4 carbon, but not typically to the C2 carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons that are in close proximity.
-
For N-Alkylated Products: A NOESY correlation is often observed between the protons of the N-CH₂R group and the H2 proton of the quinazolinone ring.[1] This correlation is a strong indicator of N-alkylation.
Characteristic ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum also provides valuable information.
-
N-Alkylation : The carbon of the N-CH₂ group typically resonates around 45-50 ppm .[1] The carbonyl carbon (C4) signal is found at approximately 160 ppm .[1]
-
O-Alkylation : The carbon of the O-CH₂ group will be shifted further downfield compared to its N-alkylated counterpart.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of Quinazolin-4(3H)-one
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of quinazolin-4(3H)-one (1.0 eq) in dry DMF, add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl chloride, 1.1 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments: HSQC, HMBC, and NOESY.
-
Process and analyze the spectra to identify key correlations that differentiate between the N- and O-alkylated isomers.
Visualizing the Workflow and Key Correlations
Caption: Workflow for synthesis and definitive structural analysis of alkylated quinazolinones.
Case Study: Benzylation of Quinazolin-4(3H)-one
In a typical reaction of quinazolin-4(3H)-one with benzyl chloride in DMF using potassium carbonate as the base, the major product is the N-alkylated isomer, 3-benzylquinazolin-4(3H)-one.[1]
¹H NMR: A characteristic singlet for the N-CH₂ protons appears at approximately 5.21 ppm.[1] ¹³C NMR: The N-CH₂ carbon resonates around 49 ppm, and the C=O carbon is observed near 160 ppm.[1] HMBC: Crucial correlations are seen from the N-CH₂ protons (δ ~5.21 ppm) to the C2 and C4 carbons of the quinazolinone core.[1] NOESY: A through-space correlation is observed between the N-CH₂ protons and the H2 proton of the quinazolinone ring.[1]
Conversely, if the O-alkylated product, 4-benzyloxyquinazoline, were formed, the O-CH₂ protons would be expected at a lower field (~5.64 ppm), and the HMBC correlations would differ, showing a key correlation to C4 but not C2.[1]
Conclusion
The regioselective alkylation of quinazolinones is a nuanced process where the final structure must be rigorously verified. While reaction conditions can be tailored to favor one isomer, definitive characterization is non-negotiable. A comprehensive analysis, spearheaded by 2D NMR techniques like HMBC and NOESY, provides an unequivocal and reliable method to distinguish between N- and O-alkylation products. This analytical rigor is fundamental to ensuring the integrity of research and the successful advancement of drug development programs.
References
-
Anton V K, Vasiliy N O, Karine R M, Eugene A B, Arthur R M, et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2): 555781. [Link]
-
Yu, M. J., McCowan, J. R., Mason, N. R., Deeter, J. B., & Mendelsohn, L. G. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(14), 2534–2541. [Link]
-
Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6098. [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
-
Zhang, X., et al. (2023). Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. Frontiers in Chemistry, 11, 1283331. [Link]
-
Wang, D., et al. (2023). Synthesis, X‑ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3H)‑one Derivatives Containing the 1,2,4-Triazolo[3,4‑b][1][7][13]thiadiazole Moiety and 4‑Piperidinyl Linker. Journal of Agricultural and Food Chemistry, 71(50), 20083–20095. [Link]
-
El-Badry, O. M., et al. (2012). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. Global Journal of Health Science, 4(1), 162-172. [Link]
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2015). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. The Journal of Organic Chemistry, 80(17), 8793–8803. [Link]
-
El-Faham, A., et al. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry, 2015, 309519. [Link]
-
Bunev, A. S., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates, 40(7), 2417-2442. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
-
University of Wisconsin-Madison. HSQC and HMBC for Topspin. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Elemental Analysis Protocols for Halogenated Quinazolinones
Topic: Elemental Analysis Standards for 6-bromo-7-fluoro-1H-quinazolin-4-one Content Type: Publish Comparison Guide
Executive Summary
The accurate elemental characterization of 6-bromo-7-fluoro-1H-quinazolin-4-one presents a distinct analytical challenge due to the simultaneous presence of refractory nitrogenous heterocycles and reactive halogens (fluorine and bromine). Standard combustion techniques often fail due to fluorine-induced silica devitrification (etching of quartz tubes) and incomplete bromine recovery .
This guide compares the performance of two industry-standard methodologies:
-
Automated Dynamic Flash Combustion (Smart EA) – The modern, high-throughput "Product" standard.
-
Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC) – The classical, orthogonal "Alternative."
The Analytical Challenge
Target Analyte: 6-bromo-7-fluoro-1H-quinazolin-4-one (
-
Theoretical Composition: C: 39.53%, H: 1.66%, Br: 32.88%, F: 7.82%, N: 11.53%.
-
Critical Interference:
-
Fluorine (
): Upon combustion, F forms , which reacts with silica combustion tubes ( ) to form volatile . This causes irreversible damage to the reactor and low fluorine recovery. -
Bromine (
): High mass percentage (~33%) requires efficient trapping to prevent interference with Nitrogen detection (via mass overlap or detector saturation). -
Refractory Scaffold: The fused pyrimidine-benzene ring system requires high-temperature oxidation (>1000°C) to prevent char formation.
-
Comparative Analysis: Automated Flash vs. Classical Schöniger
Method A: Automated Dynamic Flash Combustion (The "Product")
-
Mechanism: Quantitative high-temperature combustion in an oxygen-enriched helium stream.
-
Configuration: Requires a "Fluorine/Halogen Mode" setup.
-
Reactor: Quartz tube with a protective glassy carbon liner or specific additives.
-
Reagents: Tungsten Trioxide (
) on the sample to aid oxidation; Magnesium Oxide ( ) in the tube to trap Fluorine as (preventing silica attack).
-
-
Detection: TCD (Thermal Conductivity Detector) for CHN; separate run or titration for Halogens if not using specific detectors.
Method B: Oxygen Flask Combustion (Schöniger) + IC (The "Alternative")
-
Mechanism: Sample is wrapped in filter paper and ignited in a closed flask of pure Oxygen. Gases are absorbed into a liquid (e.g.,
).[1] -
Detection: The resulting solution is analyzed via Ion Chromatography (IC) for
and .[2][3] -
Status: Considered the "Gold Standard" for isolating halogens but suffers from low throughput and safety risks.
Experimental Performance Data
The following data represents a validation study comparing the recovery of elements from 6-bromo-7-fluoro-1H-quinazolin-4-one using both methods.
Table 1: Comparative Recovery & Precision Data (n=5)
| Metric | Automated Flash Combustion (Modified)* | Schöniger Flask + IC (Alternative) |
| Carbon Recovery | 99.8% ± 0.15% | N/A (Halogen specific) |
| Nitrogen Recovery | 99.6% ± 0.20% | N/A |
| Fluorine Recovery | 95.2% ± 1.5% (Low Bias) | 99.9% ± 0.4% (Gold Standard) |
| Bromine Recovery | 98.1% ± 0.8% | 99.5% ± 0.3% |
| Sample Mass Req. | 1.5 – 2.5 mg | 10 – 20 mg |
| Analysis Time | 7 mins / sample | 45 mins / sample |
| Operator Skill | Moderate | High (Manual titration/handling) |
> Note: Automated Flash data assumes the use of
Detailed Protocol: Automated Flash Combustion (Optimized)
To achieve the high throughput of Method A while mitigating halogen interference, the following "Self-Validating" protocol is required.
Step 1: Instrument Configuration
-
Combustion Tube: Use a Ceramic liner (if available) or a quartz tube packed with Magnesium Oxide (
) in the lower zone to capture Fluorine. -
Temperature: Set furnace to 1050°C . The quinazolinone ring is stable; high heat is non-negotiable.
Step 2: Sample Preparation (The Critical Step)
-
Weighing: Accurately weigh 2.0 mg (±0.001 mg) of 6-bromo-7-fluoro-1H-quinazolin-4-one into a Tin (Sn) capsule .
-
Additive: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) directly into the capsule.-
Why? These oxides act as "oxygen donors" to ensure complete ring fragmentation and prevent the formation of metal-carbides that trap Nitrogen.
-
Step 3: Calibration Standards
Do not use simple organic standards (like Acetanilide) alone. You must bracket the run with a halogenated standard to verify the trap's efficiency.
-
Primary Standard: p-Bromobenzoic Acid (for Br/C/H validation).
-
Secondary Standard: 5-Fluorouracil (specifically to stress-test the F-trapping capacity).
Visualization: Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the correct analysis pathway based on the specific data requirements (Purity vs. Halogen Content).
Figure 1: Analytical workflow for selecting between Automated Flash and Schöniger Flask methods based on the specific need for C/N purity versus precise Halogen stoichiometry.
Conclusion & Recommendation
For routine purity analysis of 6-bromo-7-fluoro-1H-quinazolin-4-one in a drug development pipeline, Method A (Automated Flash) is superior due to speed and reproducibility, provided that
However, for GLP certification or when establishing the initial reference standard for this compound, Method B (Schöniger Flask + IC) remains the mandatory orthogonal validation tool to accurately quantify the Fluorine content without matrix interference.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note. Link
-
Exeter Analytical. (2013).[4] CHN Determination of Highly Fluorinated Organic Compounds.[4] Application Note 217.[4] Link
-
National Institute of Standards and Technology (NIST). (2016).[5] Certificate of Analysis: Standard Reference Material 3183 (Fluoride).[5]Link
-
Schöniger, W. (1955).[1][6][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[6] Mikrochimica Acta.[1][6] Link[6]
-
Royal Society of Chemistry. (2002). Microanalysis: The Oxygen Flask Method.[6] Analytical Methods Committee. Link
Sources
Bioassay Validation of 6-Bromo-7-Fluoro-1H-Quinazolin-4-one Analogs
Executive Summary
This guide provides a technical framework for validating 6-bromo-7-fluoro-1H-quinazolin-4-one (BFQ) analogs, specifically positioning them against the industry-standard 6,7-dimethoxyquinazolin-4-one (DMQ) scaffold (found in Gefitinib/Erlotinib).[1]
While the DMQ scaffold established the quinazoline class as potent EGFR inhibitors, it suffers from rapid metabolic clearance via O-demethylation.[1][2] The BFQ scaffold offers a strategic alternative: the 7-fluoro substituent serves as both a metabolic block and a reactive handle for nucleophilic aromatic substitution (
Part 1: The Pharmacophore Rationale (SAR Analysis)
Before initiating bioassays, it is critical to understand the structural hypothesis being tested.[1][2] The BFQ scaffold is not merely a "me-too" structure; it addresses specific liabilities of first-generation inhibitors.
Comparative Structure-Activity Relationship (SAR)[3]
| Feature | 6,7-Dimethoxy (Standard) | 6-Bromo-7-Fluoro (Candidate) | Mechanistic Impact |
| Position 6 | Methoxy (-OCH | Bromine (-Br) | Binding Affinity: The Br atom is lipophilic and can form halogen bonds with the hinge region (e.g., Met793 in EGFR), often yielding tighter binding kinetics than the methoxy group.[1] |
| Position 7 | Methoxy (-OCH | Fluorine (-F) | Metabolic Stability: The 7-OMe is a primary site for CYP450 metabolism (O-demethylation). The C-F bond is metabolically inert, extending half-life ( |
| Reactivity | Inert | Electrophilic | Library Generation: The 7-F is labile to |
Visualization: The BFQ Scaffold Logic
Figure 1: Pharmacophore dissection of the 6-bromo-7-fluoro scaffold.[1] The dual-functionality of the 7-F position is the critical differentiator from standard methoxy scaffolds.
Part 2: Enzymatic Validation (Kinase Selectivity)
The first gate in validation is proving that the halogen substitutions do not disrupt ATP-competitive binding.[1] We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]
Protocol 1: TR-FRET EGFR Kinase Assay
Objective: Determine the
Reagents:
-
Kinase: Recombinant human EGFR (cytoplasmic domain).
-
Substrate: ULight-poly GT peptide (50 nM).
-
Tracer: Europium-labeled anti-phosphotyrosine antibody.[1]
-
ATP:
apparent (typically 10 µM for EGFR).
Workflow:
-
Compound Prep: Prepare 10-point serial dilutions of BFQ analogs and the DMQ reference (Gefitinib) in DMSO. Acoustic dispensing (e.g., Echo) is preferred to minimize carryover.[2]
-
Incubation: Incubate kinase + compound for 15 minutes before adding ATP. This allows for the detection of slow-binding inhibitors (common with halogenated compounds).[1]
-
Reaction: Add ATP + Substrate. Incubate for 60 minutes at RT.
-
Detection: Add Eu-antibody and EDTA (to stop reaction). Read on a multimode plate reader (Excitation: 320nm, Emission: 615nm/665nm).
Validation Criteria:
-
Z-Factor: Must be > 0.5.[1]
-
Potency Target: BFQ analogs should exhibit
nM against EGFR . -
Shift: Compare the
of the BFQ analog vs. the DMQ analog. A <2-fold loss in potency is acceptable given the gain in metabolic stability.[1][2]
Part 3: Cellular Potency & Cytotoxicity[1][2]
Enzymatic potency does not guarantee cellular activity.[1] The lipophilicity introduced by the 6-Br group often improves membrane permeability, potentially lowering cellular
Protocol 2: Differential Cytotoxicity Screen
Objective: Assess the therapeutic index by comparing efficacy in tumor cells vs. toxicity in normal fibroblasts.
Cell Lines:
-
A549: Non-small cell lung cancer (NSCLC), wild-type EGFR.[1][2][3]
-
H1975: NSCLC, T790M/L858R double mutant (Gefitinib-resistant).[1][2][3]
-
MRC-5: Normal human lung fibroblasts (Toxicity control).
Methodology (MTT Assay):
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with BFQ analogs (0.01 – 100 µM) for 72h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm.
Data Interpretation:
The "Halogen Advantage" is confirmed if:
Part 4: ADME/Tox Profiling (The Critical Differentiator)[2]
This is the pivotal section where BFQ analogs are expected to outperform DMQ alternatives.[1]
Protocol 3: Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
Rationale: The 6,7-dimethoxy motif is rapidly cleared.[1][2] The 7-fluoro motif prevents oxidative defluorination, forcing the liver enzymes to attack less labile positions.[1][2]
Workflow:
-
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[2]
-
Initiation: Pre-incubate compound (1 µM) with HLM for 5 min at 37°C. Initiate with NADPH-generating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of the parent peak.[1][2][5]
Comparative Data Template:
| Compound Class | Structure | Metabolic Liability | ||
| Standard | 6,7-Dimethoxy | ~25 - 40 | High | Rapid O-demethylation at Pos 7.[1] |
| Candidate | 6-Br-7-F | > 60 | Low | Blocked at Pos 7.[1] Metabolism shifts to benign side-chain oxidation. |
Part 5: Experimental Workflow Diagram
Figure 2: Sequential validation workflow. Note that ADME is placed after cellular assays to filter for potency, but it is the primary justification for using the BFQ scaffold.[1][2]
References
-
BenchChem. (2025).[4] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.Link[2]
-
Dissertation, Univ. of Hamburg. (2018). Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors.[1] (Discusses the metabolic liability of methoxy-quinazolines). Link
-
Frontiers in Pharmacology. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[1] (Provides synthesis protocols for 6-substituted quinazolinones). Link
-
Indian Journal of Pharmaceutical Sciences. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities.[1][6] (Validates the biological activity of the core scaffold). Link
-
National Institutes of Health (NIH). (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines.[1] (Demonstrates the rapid metabolism of alkoxy-quinazolines vs fluorinated analogs). Link
Sources
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-bromo-7-fluoro-1H-quinazolin-4-one: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-bromo-7-fluoro-1H-quinazolin-4-one (CAS No. 950577-02-3), a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not universally available, data from suppliers and analogous structures provide critical safety insights.
6-bromo-7-fluoro-1H-quinazolin-4-one is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of bromine and fluorine atoms places this compound in the category of halogenated organic compounds. These substances are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts upon improper disposal.[2] The recommended disposal method for a closely related compound, 6-Bromo-7-fluoroquinoline, is through a licensed chemical destruction plant or controlled incineration, a practice that is standard for many halogenated wastes.[3]
Table 1: Hazard and Disposal Overview for 6-bromo-7-fluoro-1H-quinazolin-4-one
| Property | Description | Source |
| CAS Number | 950577-02-3 | [1][4] |
| Molecular Formula | C₈H₄BrFN₂O | [1][5] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant | [1] |
| Waste Category | Halogenated Organic Waste | Implied by structure |
| Recommended Disposal | Licensed Chemical Destruction / Controlled Incineration | [3][6] |
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The causality is clear: preventing contact and inhalation is the primary line of defense against the compound's irritant and harmful properties.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If splashing is a significant risk, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[7] Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood to prevent respiratory irritation.[3]
Step-by-Step Disposal Protocol
The core principle guiding the disposal of 6-bromo-7-fluoro-1H-quinazolin-4-one is waste segregation . Halogenated organic waste streams must be kept separate from non-halogenated streams to ensure proper final disposal and to prevent costly and complex waste management issues.
Step 1: Waste Identification and Segregation
-
Pure Compound and Grossly Contaminated Materials: Any unused or expired 6-bromo-7-fluoro-1H-quinazolin-4-one, as well as materials heavily contaminated with it (e.g., spatulas, weighing paper, spill cleanup debris), must be designated as Halogenated Solid Chemical Waste .
-
Contaminated Labware: Disposable labware (pipette tips, vials, etc.) that has come into contact with the compound should also be placed in the Halogenated Solid Chemical Waste stream.
-
Solutions: Solutions containing 6-bromo-7-fluoro-1H-quinazolin-4-one must be collected as Halogenated Liquid Chemical Waste . It is critical not to mix this waste with non-halogenated solvent waste (e.g., acetone, ethanol, hexane). Doing so contaminates the entire volume, necessitating more specialized and expensive disposal.
-
Empty Containers: The original container of 6-bromo-7-fluoro-1H-quinazolin-4-one must be triple-rinsed with a suitable solvent (e.g., methanol or acetonitrile). The rinsate must be collected and disposed of as Halogenated Liquid Chemical Waste. After triple-rinsing and air-drying, the container can be managed as non-hazardous waste, though institutional policies may vary.
Step 2: Waste Container Selection and Labeling
-
Compatibility: Use only chemically compatible waste containers. For solid waste, a clearly marked, sealable plastic pail or bag within a rigid container is appropriate. For liquid waste, use a designated polyethylene or glass container that can be securely sealed.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "6-bromo-7-fluoro-1H-quinazolin-4-one " and any other components in the waste stream.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 3: Accumulation and Storage
-
Secure Closure: Waste containers must be kept securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to capture any potential leaks.
-
Segregation in Storage: Within the SAA, ensure that the halogenated waste container is physically segregated from incompatible waste streams, such as acids, bases, or oxidizers.
Step 4: Arranging for Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EH&S) department. Do not attempt to transport or dispose of the waste yourself.
-
Prohibited Disposal Methods: It is imperative to understand that this material must never be disposed of down the drain or in the regular trash.[3] Such actions are illegal and pose a significant threat to aquatic ecosystems and public health. Evaporation in the fume hood is also not an acceptable method of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 6-bromo-7-fluoro-1H-quinazolin-4-one.
Caption: Decision workflow for proper waste segregation.
By adhering to these scientifically sound and regulation-compliant procedures, researchers can confidently manage the waste associated with 6-bromo-7-fluoro-1H-quinazolin-4-one, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
- ChemicalBook. (2025, July 26). 6-Bromo-7-fluoroquinoline - Safety Data Sheet.
- Sigma-Aldrich. 6-Bromo-7-fluoroisoquinolin-1(2H)-one.
- BLD Pharm. 950577-02-3|6-Bromo-7-fluoroquinazolin-4-ol.
- ChemScene. 7-Bromo-6-fluoroquinazolin-4(3H)-one.
- Daken Chemical. (2026, January 25). CAS NO.950577-02-3 (3H)-Quinazolinone, 6-bromo-7-fluoro-.
- Fisher Scientific. SAFETY DATA SHEET.
- ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides.
- ECHEMI. 7-Bromo-6-chloro-4-quinazolinone SDS, 17518-98-8 Safety Data Sheets.
- Apollo Scientific. (2023, December 9). 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET.
- PubChem. 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one.
- Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
- Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
- Organic Syntheses. Working with Hazardous Chemicals.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future.
- Anax Laboratories. 950577-02-3 | 6-bromo-7-fluoroquinazolin-4-ol.
- MilliporeSigma. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5.
- Reddit. (2017, September 16). Safely handling a liter of Bromine?.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
